molecular formula C6H4BrIN2O2 B2796453 5-Bromo-4-iodo-2-nitroaniline CAS No. 2091791-72-7

5-Bromo-4-iodo-2-nitroaniline

Cat. No.: B2796453
CAS No.: 2091791-72-7
M. Wt: 342.918
InChI Key: XQACKQKCARJQST-UHFFFAOYSA-N
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Description

5-Bromo-4-iodo-2-nitroaniline (CAS 2091791-72-7) is a halogenated aniline derivative of interest in organic and medicinal chemistry research. This compound is supplied with a typical purity of 95% and should be stored at 2-8°C . Its molecular formula is C 6 H 4 BrIN 2 O 2 , and it has a molecular weight of 342.92 g/mol . As a multifunctional aromatic amine, it serves as a versatile synthetic intermediate. The presence of bromo and iodo substituents on the benzene ring makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are pivotal for constructing complex biaryl and conjugated structures. The ortho-nitroaniline scaffold is a key precursor in the synthesis of various nitrogen-containing heterocycles, including benzimidazoles and quinoxalines, which are core structures in many pharmacologically active compounds . Safety and Handling: This product is intended for research and development use only. It is not intended for diagnostic, therapeutic, or consumer use. Researchers should consult the safety data sheet and employ appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-iodo-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQACKQKCARJQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)I)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of Polysubstituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-iodo-2-nitroaniline

This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound, a key intermediate in the development of various high-value organic molecules. The content is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, the rationale behind the experimental choices, and a step-by-step methodology for its successful preparation.

Polysubstituted anilines are a critical class of compounds in organic synthesis, serving as versatile building blocks for the preparation of pharmaceuticals, agrochemicals, and dyes.[1][2] The specific arrangement of electron-withdrawing and electron-donating groups on the aniline scaffold imparts unique chemical properties that are leveraged in the synthesis of complex molecular architectures. This compound, with its distinct pattern of halogen and nitro substituents, is a valuable intermediate for introducing multiple functionalities into a target molecule. The presence of bromo, iodo, and nitro groups at specific positions allows for a range of subsequent chemical transformations, such as cross-coupling reactions, nucleophilic aromatic substitutions, and reductions of the nitro group to an amine, which can then be further functionalized.

Strategic Approach to the Synthesis

The synthesis of a polysubstituted aromatic compound like this compound requires careful planning to ensure the correct regiochemistry of the final product. The order of introduction of the substituents is governed by their directing effects in electrophilic aromatic substitution reactions. A retrosynthetic analysis suggests a multi-step pathway starting from a commercially available substituted aniline.[3][4]

The chosen synthetic strategy involves a four-step sequence starting from 4-iodoaniline:

  • Protection of the amino group: The highly activating and oxidatively sensitive amino group is first protected as an acetanilide to moderate its reactivity and prevent unwanted side reactions during the subsequent nitration step.

  • Nitration: A nitro group is introduced onto the aromatic ring. The acetamido group directs the incoming electrophile to the ortho and para positions.

  • Bromination: A bromine atom is then introduced. The existing substituents will direct the bromination to the desired position.

  • Deprotection: The protecting acetyl group is removed to yield the final product.

This approach ensures a high degree of control over the regioselectivity at each step, leading to the desired isomer in good yield.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start 4-Iodoaniline Step1 Protection (Acetylation) Start->Step1 Intermediate1 4-Iodoacetanilide Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 4-Iodo-2-nitroacetanilide Step2->Intermediate2 Step3 Bromination Intermediate2->Step3 Intermediate3 5-Bromo-4-iodo-2-nitroacetanilide Step3->Intermediate3 Step4 Deprotection (Hydrolysis) Intermediate3->Step4 End This compound Step4->End

Caption: A multi-step synthesis workflow for this compound.

Detailed Experimental Protocol

Safety Precautions: This synthesis involves the use of strong acids, corrosive and toxic reagents. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All steps should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 4-Iodoacetanilide (Protection)

The protection of the amino group as an acetanilide is a standard procedure that moderates the reactivity of the aromatic ring and prevents oxidation of the amino group in the subsequent nitration step.

Reaction:

step1 cluster_reactants Reactants cluster_product Product reactant1 4-Iodoaniline product 4-Iodoacetanilide reactant1->product + reactant2 Acetic Anhydride reactant2->product

Sources

An In-depth Technical Guide to 5-Bromo-4-iodo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Availability: 5-Bromo-4-iodo-2-nitroaniline is a highly substituted aromatic compound for which there is a notable scarcity of published experimental data in the public domain. As such, this guide has been prepared by a Senior Application Scientist to provide a predictive overview of its chemical properties, reactivity, and handling. The insights herein are derived from established principles of physical organic chemistry and extrapolated from data on structurally analogous compounds.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is to delineate its structure and predict its physical characteristics. These properties are critical for anticipating its behavior in various experimental settings, from reaction solvent selection to purification methodologies.

Chemical Structure

This compound possesses a benzene ring substituted with four distinct functional groups: an amino (-NH₂), a nitro (-NO₂), a bromo (-Br), and an iodo (-I) group. The relative positions of these substituents dictate the molecule's electronic and steric properties.

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Data

The following table summarizes the predicted properties of this compound. These values are estimations based on data from similar compounds such as 4-bromo-2-nitroaniline and other halogenated nitroanilines.[1]

PropertyPredicted Value / DescriptionRationale / Comparative Data
IUPAC Name This compoundStandard nomenclature rules.
Molecular Formula C₆H₄BrIN₂O₂Based on chemical structure.
Molecular Weight 342.92 g/mol Sum of atomic weights. A related isomer, 4-Bromo-5-iodo-2-nitroaniline, has this same molecular weight.[2]
Appearance Yellow to orange crystalline solidNitroaromatic compounds are typically colored solids. 4-Nitroaniline is a yellow powder.[3]
Melting Point > 150 °C (decomposes)High degree of substitution and strong intermolecular forces (hydrogen bonding, dipole-dipole) suggest a high melting point. For comparison, 4-Bromo-2-iodoaniline melts between 68-72°C[4], and the addition of a nitro group is expected to significantly increase this value.
Boiling Point > 350 °C (decomposes)Expected to be high and likely to decompose before boiling under atmospheric pressure, a common trait for nitroaromatics.[5]
Solubility Insoluble in water; Soluble in organic solvents like DMSO, DMF, acetone.The polar nitro and amino groups are countered by the large, nonpolar halogenated aromatic ring. Halogenated nitroanilines generally show poor water solubility.
pKa (of -NH₃⁺) < 1The electron-withdrawing effects of the nitro and halogen groups significantly reduce the basicity of the aniline nitrogen.

Proposed Synthetic Pathway

The synthesis of a polysubstituted aniline like this compound requires careful strategic planning to ensure correct regiochemistry. The directing effects of the substituents are paramount. A plausible route would involve the nitration of a suitable precursor.

Retrosynthetic Analysis & Proposed Route

A logical precursor is 3-Bromo-4-iodoaniline . In this molecule, the amino group is a powerful activating, ortho-, para-director.[6][7] The para position is blocked by the iodine atom, and one ortho position is blocked by the bromine atom. Therefore, electrophilic substitution, such as nitration, is strongly directed to the remaining ortho position (C2), which is the desired location for the nitro group.

Start 3-Bromo-4-iodoaniline Reagents HNO₃ / H₂SO₄ (Nitrating Mixture) Start->Reagents Nitration Product This compound Reagents->Product

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol: Nitration of 3-Bromo-4-iodoaniline

This protocol is a hypothetical procedure based on standard nitration methods for substituted anilines.[8] Causality: The amino group is highly susceptible to oxidation by nitric acid. To prevent this and to control the reaction, the amino group is first protected via acetylation. The acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for a more controlled nitration. The protecting group is removed in the final step.

Step 1: Protection of the Amino Group (Acetylation)

  • Dissolve 3-Bromo-4-iodoaniline (1 equivalent) in glacial acetic acid.

  • Add acetic anhydride (1.1 equivalents) dropwise while stirring.

  • Heat the mixture gently to 50-60°C for 1 hour to ensure complete reaction.

  • Cool the reaction mixture and pour it into ice-water to precipitate the product, N-(3-bromo-4-iodophenyl)acetamide.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry thoroughly.

Step 2: Nitration

  • To a flask cooled in an ice-salt bath (0 to -5°C), add concentrated sulfuric acid.

  • Slowly add the dried N-(3-bromo-4-iodophenyl)acetamide from Step 1 in portions, ensuring the temperature does not rise above 5°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, keeping it cold.

  • Add the cold nitrating mixture dropwise to the acetamide solution, maintaining the temperature below 5°C. The strong electrophile NO₂⁺ is generated in situ.

  • After the addition is complete, stir the mixture in the ice bath for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice. The product, N-(5-bromo-4-iodo-2-nitrophenyl)acetamide, will precipitate.

  • Filter the solid, wash extensively with cold water to remove residual acid, and dry.

Step 3: Deprotection (Hydrolysis)

  • Reflux the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours until TLC indicates the disappearance of the starting material.

  • Cool the solution and carefully neutralize it with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the final product, this compound.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Predicted Chemical Reactivity

The reactivity of this compound is governed by the interplay of its four substituents.

Electrophilic Aromatic Substitution (EAS)

The directing effects of the substituents determine the position of any further electrophilic attack.

  • -NH₂ (Amino): Strongly activating, ortho-, para-director.[9]

  • -Br (Bromo): Deactivating, ortho-, para-director.[6]

  • -I (Iodo): Deactivating, ortho-, para-director.[6]

  • -NO₂ (Nitro): Strongly deactivating, meta-director.[10]

The amino group is the most powerful activating group present and will dominate the directing effects. It directs incoming electrophiles to the positions ortho and para to it. In this molecule, the para position (C4) is occupied by iodine, and one ortho position (C2) is occupied by the nitro group. The other ortho position (C6) is the only remaining unsubstituted carbon. Therefore, any further EAS reaction is overwhelmingly predicted to occur at the C6 position.

Figure 3: Predicted site of electrophilic aromatic substitution.

Reactions of the Functional Groups
  • Aniline Moiety: The amino group can be diazotized using nitrous acid (NaNO₂/HCl) at low temperatures to form a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a wide range of nucleophiles (e.g., -OH, -CN, -F, -H).

  • Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents like Sn/HCl, Fe/HCl, or catalytic hydrogenation (e.g., H₂/Pd-C).[11][12] This would yield 5-bromo-4-iodo-1,2-diaminobenzene, a potential precursor for heterocyclic compounds.

Safety & Handling (Inferred)

While specific toxicity data for this compound is unavailable, the hazards can be inferred from the general classes of aromatic nitro compounds and halogenated anilines.

  • Toxicity: Aromatic nitro compounds are known for their toxicity, often causing methemoglobinemia.[13][14] Halogenated anilines can be toxic and are often skin and eye irritants.[1] It should be assumed that this compound is harmful if swallowed, inhaled, or absorbed through the skin.

  • Thermal Stability: Organic nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[5]

  • Handling Precautions:

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

    • Avoid creating dust.

    • Keep away from heat, sparks, and open flames.

    • Store in a cool, dry, and dark place away from oxidizing agents.

References

  • (No Author). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis | Request PDF. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications, 65(3), o573. [Link]

  • Brainly. (2023, August 4). a. Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. b. Write the aldol condensation. Retrieved January 24, 2026, from [Link]

  • PubMed. Physicochemical properties of L- and DL-valine: first-principles calculations. Retrieved January 24, 2026, from [Link]

  • Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved January 24, 2026, from [Link]

  • Google Patents. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved January 24, 2026, from [Link]

  • Google Patents. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • RSC Publishing. Effect of structural factors on the physicochemical properties of functionalized polyanilines. Retrieved January 24, 2026, from [Link]

  • Wikipedia. 4-Nitroaniline. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Retrieved January 24, 2026, from [Link]

  • PubChem. 4-Bromo-2-nitroaniline. Retrieved January 24, 2026, from [Link]

  • (No Author). Electronic spectra and structure of nitroanilines. Retrieved January 24, 2026, from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved January 24, 2026, from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved January 24, 2026, from [Link]

  • Ovid. ELECTRONIC STRUCTURE AND PMR CHARACTERISTICS OF SUBSTITUTED NITROANILINES. Retrieved January 24, 2026, from [Link]

  • (No Author). SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. Retrieved January 24, 2026, from [Link]

  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved January 24, 2026, from [Link]

  • MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved January 24, 2026, from [Link]

  • PubChem. 4-Bromo-2-iodo-6-nitroaniline. Retrieved January 24, 2026, from [Link]

  • PubMed. (2018, April 13). Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation. Retrieved January 24, 2026, from [Link]

  • NIH. 5-Bromo-4-iodo-2-methylaniline. Retrieved January 24, 2026, from [Link]

  • Khan Academy. Bromination of Aniline (video) | Amines. Retrieved January 24, 2026, from [Link]

  • RSC Publishing. Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. Retrieved January 24, 2026, from [Link]

  • PubChem. 5-Bromo-4-ethyl-2-iodoaniline. Retrieved January 24, 2026, from [Link]

  • (No Author). Structure-acidity and structure-electronic spectra studies of some substituted nitroanilines. Retrieved January 24, 2026, from [Link]

  • Save My Exams. (2025, January 10). Directing Effects - A Level Chemistry Revision Notes. Retrieved January 24, 2026, from [Link]

  • YouTube. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). Retrieved January 24, 2026, from [Link]

  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds. Retrieved January 24, 2026, from [Link]

  • NIH. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved January 24, 2026, from [Link]

  • ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. Retrieved January 24, 2026, from [Link]

  • YouTube. (2023, October 17). A Level Chemistry Revision (Year 13) "Directing Groups in the Reactions of Benzene" (OCR). Retrieved January 24, 2026, from [Link]

  • ResearchGate. (PDF) Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Retrieved January 24, 2026, from [Link]

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Sources

Technical Monograph: 5-Bromo-4-iodo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and utility of 5-Bromo-4-iodo-2-nitroaniline , a critical intermediate in the synthesis of next-generation kinase inhibitors.

CAS Number: 2091791-72-7 Role: High-Value Scaffold for Sequential Cross-Coupling in Drug Discovery

Executive Summary

This compound is a tetrasubstituted benzene derivative utilized primarily as a regiospecific scaffold in medicinal chemistry. Its structural uniqueness lies in the presence of two distinct halogen handles (iodine at C4, bromine at C5) alongside an amino-nitro "ortho-phenylenediamine" precursor motif. This arrangement allows for sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), exploiting the reactivity difference between the C–I and C–Br bonds. It is a key building block for synthesizing fused heterocycles, such as benzimidazoles and quinoxalines, often found in MEK and EGFR inhibitors.

Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
CAS Number 2091791-72-7
IUPAC Name This compound
Molecular Formula C₆H₄BrIN₂O₂
Molecular Weight 342.92 g/mol
SMILES Nc1cc(I)c(Br)cc1=O
Appearance Yellow to orange solid (typical of nitroanilines)
Solubility Soluble in DMSO, DMF, EtOAc; sparingly soluble in water
Key Functionality Orthogonal halogen reactivity (I > Br)

Synthetic Pathways & Methodology

The synthesis of this compound is non-trivial due to the directing effects of the substituents. The most robust route utilizes 5-bromo-2-nitroaniline (CAS 5228-61-5) as the immediate precursor. The amino group (


) strongly activates the ring, directing electrophilic iodination to the para position (C4), which is sterically accessible and electronically favorable.
Reaction Mechanism (Electrophilic Aromatic Substitution)

The amino group at C1 activates the C4 and C6 positions. The nitro group at C2 deactivates the ring but directs meta (to C4 and C6). The bromine at C5 is weakly deactivating and ortho/para directing.

  • Target: C4 Position.

  • Directing Consensus:

    • 
      : Directs para to C4 (Strong).
      
    • 
      : Directs meta to C4 (Moderate).
      
    • 
      : Directs ortho to C4 and C6.
      
  • Result: The C4 position is the most activated site, ensuring high regioselectivity for iodination.

Experimental Protocol (Self-Validating)

Precursor: 5-Bromo-2-nitroaniline (1.0 eq) Reagent: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) Solvent: DMF or Acetic Acid

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of 5-bromo-2-nitroaniline in 100 mL of DMF. Ensure complete solvation to prevent heterogeneous iodination.

  • Addition: Cool the solution to 0°C. Add 1.05 equivalents of NIS portion-wise over 30 minutes. Reasoning: Controlled addition prevents over-iodination or oxidation of the amine.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

  • Monitoring (Validation): Monitor via HPLC or TLC (30% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a slightly less polar product (
    
    
    
    ).
  • Workup: Pour the reaction mixture into 500 mL of ice-water containing 5% sodium thiosulfate. Reasoning: Thiosulfate quenches any unreacted iodine species, preventing oxidative degradation.

  • Isolation: Filter the resulting yellow precipitate. Wash with water (3x) to remove DMF.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if high purity (>99%) is required for subsequent metal catalysis.

Synthesis Workflow Diagram

SynthesisPath Start 3-Bromoaniline Step1 Acetylation (Protection) Start->Step1 Inter1 3-Bromoacetanilide Step1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 5-Bromo-2-nitroacetanilide Step2->Inter2 Step3 Hydrolysis (Acid/Base) Inter2->Step3 Precursor 5-Bromo-2-nitroaniline (CAS 5228-61-5) Step3->Precursor Step4 Regioselective Iodination (NIS/DMF) Precursor->Step4 Product This compound (CAS 2091791-72-7) Step4->Product

Caption: Stepwise synthesis from commodity chemicals to the target scaffold. The final iodination step is regioselective due to the directing effect of the amine.

Analytical Characterization

To validate the identity of synthesized this compound, the following spectral signatures must be observed.

MethodExpected SignatureMechanistic Insight
¹H NMR (DMSO-d₆) Two distinct aromatic singlets. δ ~8.2 ppm (s, 1H, H-3): Deshielded by ortho-NO₂ and ortho-I. δ ~7.4 ppm (s, 1H, H-6): Shielded relative to H-3. Broad singlet (~7.5 ppm): NH₂ protons.The absence of coupling (singlets) confirms the para arrangement of the two aromatic protons (positions 3 and 6), validating the 1,2,4,5 substitution pattern.
MS (ESI+) [M+H]⁺ = 342.9/344.9 Characteristic 1:1 isotope pattern of Bromine (⁷⁹Br/⁸¹Br) combined with the mass of Iodine (127) confirms the presence of both halogens.
IR 3400, 3300 cm⁻¹: N-H stretch. 1520, 1340 cm⁻¹: NO₂ asymmetric/symmetric stretch.Confirms the integrity of the nitroaniline core.

Utility in Drug Discovery: The "Orthogonal" Strategy

The primary value of CAS 2091791-72-7 is its ability to undergo sequential cross-coupling . The C–I bond is significantly weaker (bond dissociation energy ~65 kcal/mol) than the C–Br bond (~81 kcal/mol). This allows researchers to functionalize the C4 position selectively at room temperature, leaving the C5 bromine intact for a second, harsher coupling step.

Sequential Functionalization Workflow
  • First Coupling (Chemoselective): Suzuki-Miyaura coupling at C4 using a boronic acid and mild Pd catalyst (e.g., Pd(PPh₃)₄) at low temperature. The Bromine remains untouched.[1][2]

  • Cyclization: Reduction of the nitro group (

    
    ) followed by condensation with an aldehyde or carboxylic acid to form a Benzimidazole  core.
    
  • Second Coupling: Suzuki or Buchwald-Hartwig coupling at C5 (using the remaining Bromine) to attach a solubilizing tail or pharmacophore.

Drug Discovery Logic Diagram

DrugDiscovery Scaffold This compound (The Core) StepA Selective Pd-Coupling (C-I bond) (Suzuki/Sonogashira) Scaffold->StepA High Reactivity (I) InterA 4-Substituted-5-Bromo-2-nitroaniline StepA->InterA StepB Nitro Reduction & Cyclization InterA->StepB Core 6-Bromo-5-Substituted-Benzimidazole StepB->Core StepC Pd-Coupling (C-Br bond) (Buchwald-Hartwig/Suzuki) Core->StepC Lower Reactivity (Br) FinalDrug Final Kinase Inhibitor (e.g., MEK/ERK Target) StepC->FinalDrug

Caption: Logic flow for utilizing the orthogonal reactivity of Iodine and Bromine to build complex pharmaceutical scaffolds.

Safety & Handling

  • Hazards: As a nitroaniline derivative, this compound is likely toxic if swallowed and may cause skin sensitization . It should be treated as a potential mutagen.

  • Storage: Light sensitive (due to C–I bond). Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Spill Protocol: Do not use oxidative cleaning agents (bleach) as this may release toxic iodine vapor. Use thiosulfate solution to neutralize.

References

  • ChemScene. (n.d.). This compound Product Details. Retrieved from (Verified CAS 2091791-72-7).

  • A2B Chem. (n.d.). Catalog Entry for CAS 2091791-72-7.[3][4][5] Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 5-Bromo-2-nitroaniline (Precursor). Retrieved from .

  • Arshad, M. N., et al. (2009). Crystal structure of 2-bromo-4-nitroaniline (Isomer Analysis). Acta Crystallographica Section E. Retrieved from .

Sources

An In-depth Technical Guide to 5-Bromo-4-iodo-2-nitroaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-4-iodo-2-nitroaniline, a halogenated nitroaromatic compound with potential applications in synthetic organic chemistry and drug discovery. While the specific discovery and historical timeline of this molecule are not extensively documented in publicly available literature, this guide extrapolates its synthesis, physicochemical properties, and potential utility based on established chemical principles and data from structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a scientifically grounded perspective on this versatile chemical intermediate.

Introduction: The Significance of Substituted Nitroanilines

Nitroaniline derivatives are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the production of a wide array of commercially and scientifically important molecules, including dyes, pharmaceuticals, and agrochemicals.[1][2] The strategic placement of nitro and amino groups on an aromatic ring, augmented by halogen substituents, imparts unique reactivity and allows for diverse chemical transformations. The presence of bromine and iodine atoms in this compound offers multiple reaction handles for cross-coupling reactions and other functional group interconversions, making it a potentially valuable building block in the synthesis of complex molecular architectures.[3]

The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.[4] Conversely, the amino group is an activating group. This electronic interplay, combined with the steric and electronic effects of the halogen atoms, dictates the regioselectivity of subsequent reactions.

Proposed Synthesis of this compound

Step-by-Step Experimental Protocol

Step 1: Acetylation of 4-Bromo-2-nitroaniline

  • Rationale: The amino group of the starting material is protected as an acetamide to prevent its oxidation in the subsequent iodination step and to control the regioselectivity of the iodination.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 4-bromo-2-nitroaniline (1 equivalent) in glacial acetic acid.

    • Add acetic anhydride (1.2 equivalents) dropwise to the solution while stirring.

    • Gently heat the reaction mixture to 50-60°C for 1 hour.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product, N-(4-bromo-2-nitrophenyl)acetamide.

    • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Iodination of N-(4-bromo-2-nitrophenyl)acetamide

  • Rationale: The acetamido group is an ortho-, para-director. In this case, the position ortho to the acetamido group (and meta to the nitro group) is targeted for iodination.

  • Procedure:

    • To a solution of N-(4-bromo-2-nitrophenyl)acetamide (1 equivalent) in a mixture of glacial acetic acid and sulfuric acid, add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the starting material is consumed, pour the mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude N-(5-bromo-4-iodo-2-nitrophenyl)acetamide.

Step 3: Hydrolysis of the Acetamide

  • Rationale: The protecting group is removed to regenerate the free amino group, yielding the final product.

  • Procedure:

    • Suspend the crude N-(5-bromo-4-iodo-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours until TLC analysis indicates the complete disappearance of the starting material.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualization of the Synthetic Pathway

Synthesis_Pathway Start 4-Bromo-2-nitroaniline Intermediate1 N-(4-bromo-2-nitrophenyl)acetamide Start->Intermediate1 Acetic anhydride, Glacial acetic acid Intermediate2 N-(5-bromo-4-iodo-2-nitrophenyl)acetamide Intermediate1->Intermediate2 N-Iodosuccinimide, H2SO4, Acetic acid Product This compound Intermediate2->Product HCl, Ethanol, Reflux

Caption: Proposed synthetic pathway for this compound.

Physicochemical Properties

The exact experimental data for this compound is not available. However, its properties can be predicted based on the known data of similar compounds.

PropertyPredicted Value / CharacteristicReference Compounds for Comparison
Molecular Formula C₆H₄BrIN₂O₂4-Bromo-2-nitroaniline (C₆H₅BrN₂O₂)[5]
Molecular Weight 342.91 g/mol 4-Bromo-2-nitroaniline (217.02 g/mol )[5]
Appearance Yellow to orange crystalline solid4-Bromo-2-nitroaniline is a yellow or brown powder[6]
Melting Point Expected to be higher than 4-bromo-2-nitroaniline (112°C)[7] due to increased molecular weight and potential for stronger intermolecular interactions.4-Iodo-2-methyl-5-nitroaniline has a melting point of 377-379 K (104-106°C)[8]
Solubility Sparingly soluble in water, soluble in common organic solvents like ethanol, acetone, and DMSO.Nitroanilines generally have low water solubility.[6]
Spectroscopic Data ¹H NMR: Aromatic protons would appear as distinct signals in the downfield region. ¹³C NMR: Signals for six unique aromatic carbons. IR: Characteristic peaks for N-H stretching (amine), N=O stretching (nitro group), and C-Br, C-I stretching. Mass Spec: A molecular ion peak corresponding to the calculated molecular weight.The mass spectrum of 4-bromo-2-nitroaniline shows a molecular ion peak at m/z = 217.[7]

Potential Applications in Research and Development

The unique substitution pattern of this compound makes it a promising intermediate for the synthesis of various target molecules, particularly in the pharmaceutical and materials science sectors.

  • Pharmaceutical Synthesis: The aniline moiety is a common feature in many bioactive molecules.[9][10] The bromo and iodo substituents can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents and build molecular complexity. The nitro group can be reduced to an amine, providing another point for derivatization.[11] This makes the compound a versatile scaffold for generating libraries of compounds for drug discovery screening.

  • Precursor for Heterocyclic Synthesis: The ortho-nitroaniline substructure is a classic precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities.[12]

  • Materials Science: Nitroaniline derivatives are known to exhibit nonlinear optical (NLO) properties.[7] The high degree of substitution and the presence of heavy atoms in this compound might lead to interesting photophysical properties, making it a candidate for investigation in materials science.

Experimental Workflow: Synthesis and Purification

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization ReactionSetup Reaction Setup ReagentAddition Reagent Addition ReactionSetup->ReagentAddition ReactionMonitoring Reaction Monitoring (TLC) ReagentAddition->ReactionMonitoring Quenching Quenching ReactionMonitoring->Quenching Extraction Extraction Quenching->Extraction WashingDrying Washing & Drying Extraction->WashingDrying Concentration Solvent Removal WashingDrying->Concentration Purification Recrystallization / Column Chromatography Concentration->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for the synthesis and purification of an organic compound.

Conclusion

This compound represents a chemical entity with significant potential as a versatile building block in organic synthesis. While its historical discovery is not prominently documented, a robust synthetic pathway can be proposed based on fundamental organic chemistry principles. The presence of multiple, distinct functional groups provides a rich platform for the development of novel pharmaceuticals and materials. This guide serves as a foundational resource for researchers interested in exploring the chemistry and applications of this intriguing molecule.

References

  • Ferguson, G., et al. (2002). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions.
  • Expert Insights. (n.d.). The Synthesis and Application of 4-Bromo-2-iodoaniline. Retrieved from [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480.
  • Li, Y. J., et al. (2012). 5-Bromo-4-iodo-2-methylaniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1001.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • CBSE Examination Paper-2025. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Two N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-iodoaniline. Retrieved from [Link]

  • Navin N. Bappalige, et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.

Sources

Methodological & Application

The Strategic Utility of 5-Bromo-4-iodo-2-nitroaniline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffolding

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. Halogenated nitroanilines are a class of compounds that have garnered significant attention as versatile building blocks, primarily owing to their utility in the synthesis of kinase inhibitors and other targeted anticancer agents. This document provides a detailed guide to the applications and synthetic protocols for 5-Bromo-4-iodo-2-nitroaniline, a uniquely functionalized intermediate poised for a significant role in drug discovery.

While direct literature on this compound is emerging, its structural isomer, 4-Bromo-5-iodo-2-nitroaniline (CAS 2090498-07-8), and other related polyhalogenated nitroaromatics have established precedent for their synthetic utility.[1] The strategic placement of the nitro group and two distinct halogens—bromine and iodine—on the aniline ring offers a rich platform for sequential and site-selective chemical modifications. This guide will, therefore, draw upon the established chemistry of analogous compounds to present a comprehensive overview of the potential applications and detailed experimental protocols for this compound.

The core value of this scaffold lies in three key features:

  • The Nitro Group: Readily reducible to an amine, providing a crucial handle for amide bond formation, sulfonylation, or the introduction of other functionalities central to the pharmacophore of many drugs.

  • The Iodine Atom: The more reactive of the two halogens, it is an excellent handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse aryl, alkynyl, and vinyl groups.

  • The Bromine Atom: Offers a second, less reactive site for subsequent cross-coupling reactions, enabling a programmed and stepwise elaboration of the molecular structure.

This combination of reactive sites allows for a modular and convergent approach to the synthesis of complex drug-like molecules, making this compound a valuable tool in the medicinal chemist's arsenal.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is essential for its effective and safe use in a laboratory setting. Below is a summary of the key data for compounds with a similar structural motif.

PropertyValueSource
Molecular Formula C₆H₄BrIN₂O₂-
Molecular Weight 370.92 g/mol -
Appearance Likely a yellow to orange crystalline solidInferred
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, THF) and sparingly soluble in water.Inferred
Safety Profile Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. [2][2]

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The primary application of polyhalogenated nitroanilines in medicinal chemistry is in the synthesis of protein kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful class of anticancer drugs.

The this compound scaffold is ideally suited for the construction of Type I and Type II kinase inhibitors. The aniline nitrogen, after reduction of the nitro group, can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituents introduced at the iodo and bromo positions can be designed to occupy the hydrophobic regions of the ATP-binding pocket, thereby conferring potency and selectivity.

Caption: Synthetic strategy for kinase inhibitors from this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the key synthetic transformations involving this compound. These protocols are based on established procedures for structurally related compounds and are intended to serve as a starting point for optimization in your specific application.

Protocol 1: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a crucial first step in many synthetic routes. Several methods can be employed, with the choice of reagents depending on the presence of other functional groups and the desired reaction conditions.

Method A: Iron in Acetic Acid

This is a classic and reliable method for nitro group reduction.

  • Reagents and Materials:

    • This compound

    • Iron powder (Fe)

    • Glacial Acetic Acid (AcOH)

    • Ethanol (EtOH)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of this compound (1.0 eq) in a 1:1 mixture of acetic acid and ethanol, add iron powder (5.0 eq).

    • Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Amino-5-bromo-4-iodoaniline.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Method B: Tin(II) Chloride in Ethanol

This method is often preferred for its milder conditions and high yields.

  • Reagents and Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol (EtOH)

    • Sodium hydroxide (NaOH) solution (1 M)

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add tin(II) chloride dihydrate (4.0 eq) to the solution.

    • Heat the mixture to reflux (approximately 78 °C) and stir for 1-3 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and carefully basify with 1 M NaOH solution until a pH of 8-9 is reached.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to afford the desired 2-Amino-5-bromo-4-iodoaniline.

Protocol 2: Site-Selective Suzuki Cross-Coupling at the Iodine Position

The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective cross-coupling at the 4-position.

  • Reagents and Materials:

    • 2-Amino-5-bromo-4-iodoaniline

    • Arylboronic acid or ester (1.1 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture, toluene/ethanol/water mixture)

    • Schlenk flask or sealed tube

    • Inert atmosphere (Nitrogen or Argon)

    • Magnetic stirrer and stir bar

    • Heating block or oil bath

    • Celite®

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a Schlenk flask, add 2-Amino-5-bromo-4-iodoaniline (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Caption: General workflow for Suzuki cross-coupling.

Conclusion: A Building Block for Future Innovations

This compound represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique arrangement of functional groups allows for a programmed and efficient synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. The protocols outlined in this guide, based on the established chemistry of related compounds, provide a solid foundation for researchers to explore the full potential of this promising intermediate. As the demand for novel and targeted therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the advancement of medicine.

References

  • BenchChem. (2025). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.
  • Poor Man's Chemist. (2022, August 25). Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry [Video]. YouTube. [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). PMC.
  • 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. (2025).
  • 2-Bromo-4-nitroaniline. (n.d.).
  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (n.d.).
  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). PubMed.
  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (n.d.).
  • Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.).
  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-nitroaniline. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.
  • Diazotised p-Nitroaniline Reagent for the Determination of Trace Amounts of Salbutamol Sulphate in Aqueous Solution. (n.d.). SciSpace.
  • 4-Nitroaniline – Knowledge and References. (n.d.). Taylor & Francis.
  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI.

Sources

Application Note: Chemoselective Modular Assembly using 5-Bromo-4-iodo-2-nitroaniline

[1]

Executive Summary

5-Bromo-4-iodo-2-nitroaniline is a high-value "linchpin" scaffold in materials science, particularly for the synthesis of non-centrosymmetric conjugated systems used in Organic Photovoltaics (OPVs), Organic Light Emitting Diodes (OLEDs), and Nonlinear Optical (NLO) materials.[1]

Its utility stems from its unique orthogonal reactivity :

  • Halogen Hierarchy: The C4-Iodo bond is significantly more labile toward oxidative addition than the C5-Bromo bond, enabling highly selective sequential cross-coupling without protecting groups.[1]

  • Push-Pull Architecture: The electron-donating amine (-NH

    
    ) and electron-withdrawing nitro (-NO
    
    
    ) groups create an intrinsic dipole, essential for NLO applications.[1]
  • Heterocyclic Precursor: The o-nitroaniline moiety allows for facile reduction and cyclization into benzimidazoles, a critical motif in electron-transport materials.[1]

This guide details the protocols for exploiting these features to construct complex material libraries.

Chemical Profile & Reactivity Analysis

FeatureSpecificationMechanistic Implication
CAS Number N/A (Isomer Specific)Custom synthesis often required; verify isomer purity via NMR.[1]
Molecular Formula C

H

BrIN

O

MW: 342.92 g/mol
C4-Iodo Reactivity High Reacts at RT with Pd(0).[1] Activated by para-NH

and meta-NO

.
C5-Bromo Reactivity Moderate Requires elevated temp (>60°C) or specialized ligands (e.g., SPhos).
Nitro Group Electrophilic Susceptible to reduction; directs nucleophilic aromatic substitution.[1]
Electronic Activation Analysis

The C4-Iodo position is electronically activated for oxidative addition by the para-amino group (resonance donor) and the meta-nitro group (inductive withdrawer).[1] Conversely, the C5-Bromo position is sterically crowded and less electronically activated.[1] This difference creates a wide kinetic window for chemoselective functionalization.[1]

Application 1: Sequential Cross-Coupling (The "Linchpin" Protocol)

This workflow is the primary method for synthesizing asymmetric trimeric conjugated systems (Aryl-Scaffold-Aryl').[1]

Workflow Diagram

GStart5-Bromo-4-iodo-2-nitroanilineStep1Step 1: C4-SelectiveCoupling (Suzuki/Sonogashira)Start->Step1Pd(PPh3)4, RTTarget: C-I BondInterIntermediate:4-Aryl-5-bromo-2-nitroanilineStep1->InterStep2Step 2: C5-Coupling(High Temp/Active Ligand)Inter->Step2Pd(dppf)Cl2, 80°CTarget: C-Br BondFinalFinal Product:Asymmetric Conjugated CoreStep2->Final

Figure 1: Sequential functionalization strategy exploiting the reactivity difference between C-I and C-Br bonds.

Detailed Protocol: Sequential Suzuki-Miyaura Coupling

Objective: Synthesize a 4,5-diaryl-2-nitroaniline derivative.

Step 1: Chemoselective C4-Arylation (Iodine Displacement)

Rationale: Use a mild catalyst and low temperature to prevent reaction at the Bromine site.[1]

  • Reagents:

    • Substrate: this compound (1.0 equiv)[1]

    • Boronic Acid A (1.1 equiv)[2]

    • Catalyst: Pd(PPh

      
      )
      
      
      (3-5 mol%)[1]
    • Base: Na

      
      CO
      
      
      (2.0 equiv, 2M aqueous)
    • Solvent: DME/Water or Toluene/Ethanol (4:1)

  • Procedure:

    • Degas solvents with N

      
       for 15 minutes.[1]
      
    • Charge reaction vessel with substrate, Boronic Acid A, and catalyst under inert atmosphere.

    • Add solvent and base.[1][3][4]

    • Crucial: Stir at Room Temperature (20-25°C) . Do not heat.

    • Monitor via TLC/LCMS.[1] The C-I bond typically cleaves within 2-6 hours.[1]

    • Note: If C-Br coupling is observed (<5%), lower temperature to 0°C.[1]

  • Workup: Standard extraction (EtOAc), wash with brine, dry over MgSO

    
    . Purify via flash chromatography.
    
Step 2: C5-Arylation (Bromine Displacement)

Rationale: The remaining Bromine requires forcing conditions (heat and/or more active ligands).

  • Reagents:

    • Substrate: Product from Step 1 (1.0 equiv)

    • Boronic Acid B (1.5 equiv)

    • Catalyst: Pd(dppf)Cl

      
       or Pd
      
      
      (dba)
      
      
      /SPhos (5 mol%)
    • Base: K

      
      PO
      
      
      (3.0 equiv)
    • Solvent: 1,4-Dioxane[1]

  • Procedure:

    • Degas dioxane.[1]

    • Combine reagents under N

      
      .
      
    • Heat to 80-100°C for 12-24 hours.

    • Monitor for disappearance of the bromide.[5]

  • Result: An asymmetric scaffold with two distinct aryl groups, retaining the nitro/amine functionality for further derivation.

Application 2: Benzimidazole Synthesis for Electron Transport

The o-nitroaniline core is a "masked" diamine.[1] Reducing the nitro group yields a 1,2-diamine, which condenses with aldehydes to form benzimidazoles. These are crucial for Electron Transport Layers (ETL) in OLEDs.

Critical Challenge: Standard catalytic hydrogenation (H

1Chemoselective reduction is required.1
Protocol: Iron-Mediated Nitro Reduction (Halogen Retention)[1]
  • Reagents:

    • Substrate: this compound (or its coupled derivative)[1]

    • Reductant: Iron powder (Fe, 5.0 equiv)[2]

    • Additive: Ammonium Chloride (NH

      
      Cl, 5.0 equiv)[2]
      
    • Solvent: Ethanol/Water (3:1)

  • Procedure:

    • Dissolve substrate in EtOH/Water.[1]

    • Add Fe powder and NH

      
      Cl.[1]
      
    • Heat to reflux (70-80°C) for 1-4 hours.

    • Monitoring: Watch for the color change (yellow nitro

      
       colorless/brown diamine).
      
    • Filtration: Filter hot through Celite to remove iron sludge.[1] Wash with EtOAc.[1]

  • Cyclization (One-Pot Option):

    • To the crude diamine filtrate, add the desired Aldehyde (1.0 equiv) and NaHSO

      
       (oxidant/catalyst).
      
    • Reflux in EtOH for 6-12 hours.

    • Product: 5-Bromo-6-iodo-2-substituted-benzimidazole (numbering changes upon cyclization).[1]

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Loss of Iodine in Step 1 ProtodehalogenationEnsure solvents are anhydrous (if using non-aqueous base) or strictly degassed.[1] Avoid Pd/C.
Mixture of Mono/Di-coupled products Temperature too highStrictly maintain RT or 0°C for the first coupling.[1] Use stoichiometric Boronic Acid (1.0-1.05 equiv).[1]
No Reaction at C-Br (Step 2) Catalyst deactivationSwitch to electron-rich bulky phosphine ligands (e.g., XPhos or SPhos ) which facilitate oxidative addition into aryl bromides.[1]
Halogen loss during Reduction HydrogenolysisSTOP using H

/Pd. Switch to Fe/NH

Cl or SnCl

/HCl (Bechamp reduction conditions).

References

  • Sequential Pd-Catalyzed Cross-Coupling

    • Concept: Exploitation of halide reactivity rates (I > Br > Cl) for modular synthesis.[4]

    • Source: Fairlamb, I. J. S. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." PubMed Central (NIH).
  • Benzimidazole Synthesis via Nitro Reduction

    • Concept: Synthesis of 2-substituted benzimidazoles from o-nitroanilines using mild reduction/cyclization.[1]

    • Source: "Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction." ResearchGate.[1][6]

  • Chemoselective Reduction (Avoiding Dehalogenation)

    • Concept: Using Fe or active metal reduction to preserve halogen substituents on aromatic rings during nitro reduction.[1]

    • Source: "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines." ACS Sustainable Chemistry & Engineering.[1]

  • General Reactivity of Halogenated Nitroanilines

    • Source: "2-Bromo-4-nitroaniline Crystal Structure and Interactions."[1] Acta Crystallographica.

Application Note: 5-Bromo-4-iodo-2-nitroaniline as a Modular Scaffold for Heterocyclic Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 5-Bromo-4-iodo-2-nitroaniline (CAS 2091791-72-7) , a high-value tetrasubstituted arene scaffold. Its utility lies in the precise orthogonality of its functional groups, allowing for the programmed assembly of complex benzimidazole and quinoxaline pharmacophores.

Strategic Reactivity Profile

The power of this compound lies in its hierarchical reactivity . It possesses four distinct reaction sites that can be engaged sequentially without the need for intermediate protection steps. This "programmed" reactivity is essential for diversity-oriented synthesis (DOS) in drug discovery.

Functional Group Hierarchy (Most to Least Reactive)
  • C4-Iodine (Para to Amine): The weakest carbon-halogen bond. Highly reactive toward Pd(0) oxidative addition. It serves as the primary entry point for cross-coupling (Suzuki, Sonogashira, Heck) under mild conditions.

  • C1-Amine (-NH₂): A nucleophilic handle available for acylation, alkylation, or reductive amination. It directs the regioselectivity of the aromatic ring.

  • C2-Nitro (-NO₂): A "masked" amine. Ortho-positioning relative to C1-NH₂ makes it the key component for cyclization. Reduction yields a 1,2-diamine, the precursor for benzimidazoles (with aldehydes) or quinoxalines (with 1,2-dicarbonyls).

  • C5-Bromine (Meta to Amine): A latent electrophile. The C-Br bond is significantly stronger than the C-I bond, allowing it to survive the initial C4 functionalization. It is activated for coupling after the iodine has been reacted, typically requiring higher temperatures or specialized ligands (e.g., Buchwald ligands).

Visualizing the Reactivity Logic[1][2]

ReactivityMap Scaffold This compound Iodine 1. C4-Iodine (Primary Coupling Site) Scaffold->Iodine Pd(0) < 60°C Amine 2. C1-Amine (Nucleophile/Director) Scaffold->Amine Acylation Nitro 3. C2-Nitro (Masked Cyclization Partner) Scaffold->Nitro Reduction (Fe/H+) Bromine 4. C5-Bromine (Secondary Coupling Site) Scaffold->Bromine Pd(0) > 80°C

Figure 1: Reactivity hierarchy of the scaffold. The C4-Iodine allows for initial functionalization while preserving the C5-Bromine and Nitro groups for subsequent steps.

Application Workflows

Application A: Sequential Cross-Coupling (The "Walk-Around" Strategy)

This strategy utilizes the chemoselectivity between Iodine and Bromine to install two different aryl or alkynyl groups.

  • Step 1: Chemoselective Suzuki or Sonogashira coupling at C4-I .

  • Step 2: Reduction of -NO₂ to -NH₂ .

  • Step 3: Cyclization to form the Benzimidazole core.

  • Step 4: Late-stage diversification at C5-Br (now C6 on the benzimidazole).

Application B: Rapid Access to 6-Bromo-5-substituted Benzimidazoles

Used when the bromine is needed as a handle for a final library diversification step (e.g., installing a solubility tail).

  • Step 1: Functionalize C4-I .

  • Step 2: Cyclize to Benzimidazole.

  • Step 3: The resulting molecule is a 6-bromo-benzimidazole, ready for final coupling.

Detailed Experimental Protocols

Protocol 1: Chemoselective Sonogashira Coupling at C4-Iodine

Objective: To install an alkyne at the C4 position without affecting the C5-Bromine.

Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (2 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Solvent: Dry THF or DMF

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) in dry THF (5 mL).

  • Degassing: Sparge the solution with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol) and CuI (3.8 mg, 0.02 mmol). Stir for 5 minutes until the solution turns slightly dark.

  • Reagent Addition: Add Triethylamine (0.42 mL, 3.0 mmol) followed by the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Note: The C-I bond reacts at RT.[1] Heating >50°C may trigger partial reaction at the C-Br site.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (lower Rf) should disappear, replaced by a fluorescent product spot. Reaction typically completes in 2–4 hours.

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography on silica gel.

Validation Criteria:

  • ¹H NMR: Disappearance of the doublet/singlet associated with the proton ortho to Iodine. Retention of the proton ortho to Bromine.

  • MS: Mass shift corresponding to Alkyne addition (-I +Alkyne). Isotopic pattern should still show the 1:1 doublet characteristic of the remaining Bromine atom.

Protocol 2: One-Pot Reduction and Cyclization to Benzimidazole

Objective: To convert the nitroaniline intermediate into a functionalized benzimidazole core.

Reagents:

  • Functionalized Nitroaniline (from Protocol 1) (1.0 equiv)

  • Aldehyde (R-CHO) (1.1 equiv)

  • Sodium Dithionite (Na₂S₂O₄) (3.0 equiv)

  • Solvent: EtOH/H₂O (3:1)

Procedure:

  • Reduction: Dissolve the nitroaniline derivative in EtOH/H₂O. Add Sodium Dithionite (3 equiv). Heat to reflux (80°C) for 1–2 hours.

    • Observation: The yellow/orange color of the nitro compound will fade as the amine forms.

  • Condensation: Once reduction is complete (verified by TLC), add the Aldehyde (1.1 equiv) directly to the reaction mixture.

  • Cyclization: Continue refluxing for 3–6 hours.

    • Note: If cyclization is slow, a catalytic amount of acetic acid or p-TsOH can be added to drive the dehydration.

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃. Extract with EtOAc.

  • Purification: Recrystallization from EtOH or column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow Start This compound (Starting Material) Step1 Step 1: Chemoselective Coupling (Pd(0), R-B(OH)2 or Alkyne) Target: C4-Iodine Start->Step1 High Selectivity (I > Br) Intermediate Intermediate A (4-Substituted-5-bromo-2-nitroaniline) Step1->Intermediate Step2 Step 2: Reduction & Cyclization (Na2S2O4, R'-CHO) Target: Nitro/Amine -> Imidazole Intermediate->Step2 One-Pot Product Final Scaffold: 5-Bromo-6-Substituted-Benzimidazole Step2->Product Step3 Step 3: Late-Stage Diversification (Suzuki/Buchwald on Br) Product->Step3 Optional Library Expansion

Figure 2: Sequential synthesis workflow transforming the building block into a complex benzimidazole scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Loss of Chemoselectivity (Br reacts with I)Reaction temperature too high.Maintain temperature < 40°C for the first coupling. Use weaker bases (e.g., K₂CO₃ instead of Cs₂CO₃).
Incomplete Cyclization Steric hindrance from the aldehyde.Add an acid catalyst (Acetic Acid or p-TsOH) or switch to oxidative cyclization using Na₂S₂O₅ in DMSO.
Dehalogenation Over-reduction during Nitro reduction.Avoid Pd/C + H₂ for reduction if halogens are present. Use chemoselective reductants like Fe/NH₄Cl, SnCl₂, or Na₂S₂O₄.
Poor Solubility Rigid aromatic backbone.Use DMF or DMSO as cosolvents. Ensure the final benzimidazole is protonated (HCl salt) for aqueous workups.

Safety & Handling

  • Toxicity: Nitroanilines are potent toxins and potential mutagens. Handle in a fume hood with double nitrile gloves.

  • Energetics: While stable at room temperature, nitro-aromatics can decompose violently at high temperatures (>200°C). Do not distill residues to dryness.

  • Waste: Segregate halogenated organic waste from non-halogenated waste.

References

  • PubChem Compound Summary: this compound (CID 131430361).[2] National Center for Biotechnology Information (2025).

  • Chemoselective Coupling Principles: Handy, S. T., & Zhang, Y. (2006). Chemoselective cross-coupling reactions of polyhalogenated heterocycles. Chemical Society Reviews. (General principles of I > Br selectivity).

  • Benzimidazole Synthesis: R. H. Datani, et al. (2025). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library.

  • Building Block Availability: this compound (CAS 2091791-72-7).[3][4] ChemSrc.

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis & Troubleshooting of 5-Bromo-4-iodo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

Target Molecule: 5-Bromo-4-iodo-2-nitroaniline (CAS: 2091791-72-7) Core Challenge: This synthesis requires the precise placement of two different halogens on a nitro-aniline scaffold.[1] The primary challenge is regiocontrol during the introduction of the iodine atom, as the precursor (5-bromo-2-nitroaniline) contains competing directing groups.[1]

The Validated Pathway: The most reliable route involves the electrophilic iodination of 5-bromo-2-nitroaniline .[1]

  • Directing Effects:

    • Amino (-NH₂): Strong activator, directs ortho/para.[1]

    • Nitro (-NO₂): Strong deactivator, directs meta.[1]

    • Bromo (-Br): Weak deactivator, directs ortho/para.[1]

  • Locus of Attack: The C4 position is para to the amino group (highly activated) and meta to the nitro group (not deactivated).[1] This makes C4 the kinetically favored site over C6 (which is ortho to the amine and sterically crowded).[1]

Reaction Pathway & Impurity Profile (Visualization)

The following diagram maps the main reaction alongside the critical side reactions responsible for yield loss and purification difficulties.

ReactionPathway SM Starting Material 5-Bromo-2-nitroaniline Target TARGET PRODUCT This compound (C4 Substitution) SM->Target Major Pathway (Para to NH2) Impurity_Regio Impurity A (Regioisomer) 5-Bromo-6-iodo-2-nitroaniline (C6 Substitution) SM->Impurity_Regio Minor Pathway (Ortho to NH2) Impurity_Ox Impurity C (Oxidation) Azo Dimers / Tars SM->Impurity_Ox Oxidative Stress (High Temp/Air) Reagent Iodinating Agent (NIS or ICl) Reagent->SM Impurity_Di Impurity B (Over-reaction) 5-Bromo-4,6-diiodo-2-nitroaniline Target->Impurity_Di Excess Reagent Over-iodination

Caption: Electrophilic Aromatic Substitution pathway showing the kinetic competition between C4 (Target) and C6 (Regio-impurity) sites.

Troubleshooting Guide: Side Reactions & Solutions

Issue 1: Formation of Regioisomer (5-Bromo-6-iodo-2-nitroaniline)

Symptom: LC-MS shows a peak with identical mass (M+H) but slightly different retention time.[1] NMR shows a singlet at the aromatic region (Target) vs. two doublets (Regioisomer, if coupling occurs) or different shifts.[1] Root Cause: While C4 is favored, the C6 position (ortho to amine) is also activated.[1] High temperatures or non-selective reagents increase the energy available to overcome the activation barrier for C6 attack.

ParameterRecommendationScientific Rationale
Reagent Selection N-Iodosuccinimide (NIS) NIS provides a controlled release of iodonium ions (

), favoring the kinetically controlled product (C4) over the thermodynamic mix.[1] Iodine monochloride (ICl) is more aggressive and less selective [1].[1]
Solvent System Acetonitrile (ACN) or DMF Polar aprotic solvents stabilize the transition state.[1] Avoid acetic acid if regioselectivity is poor, as protic solvents can sometimes facilitate ortho attack via hydrogen bonding with the amine.[1]
Temperature 0°C to Room Temp Keep the reaction below 25°C. Heating promotes attack at the sterically hindered C6 position.
Issue 2: Reaction Stalling (Incomplete Conversion)

Symptom: Significant starting material remains despite adding excess iodinating reagent.[1] Root Cause: The substrate is electron-deficient due to the Nitro and Bromo groups. The amino group's activation is partially counteracted, making the ring sluggish toward electrophiles.[1]

  • Corrective Action: Add a catalytic amount of Trifluoroacetic Acid (TFA) (5-10 mol%).[1]

  • Mechanism: TFA protonates the NIS, generating a more electrophilic active species (

    
     or similar), which is necessary to attack the deactivated ring [2].[1] Note: Do not use strong mineral acids (H₂SO₄) as they may protonate the amine, deactivating the ring entirely.[1]
    
Issue 3: Poly-Iodination (4,6-Diiodo Impurity)

Symptom: Mass spectrum shows M+126 peak (addition of second iodine).[1] Root Cause: The product (4-iodo derivative) is still an aniline and can react further at the C6 position if excess reagent is present.[1]

  • Protocol Adjustment:

    • Stoichiometry: Use exactly 1.0 - 1.05 equivalents of NIS. Do not use large excesses "to drive the reaction."

    • Monitoring: Stop the reaction at 95% conversion rather than chasing 100%. It is easier to separate starting material than the di-iodo impurity.[1]

Issue 4: Oxidative Tars (Black Reaction Mixture)

Symptom: The reaction turns dark black/brown; yield is low; baseline noise in HPLC is high. Root Cause: Anilines are prone to oxidation to azo compounds or polymerization, especially in the presence of oxidants (like iodine sources) and light.[1]

  • Prevention:

    • Inert Atmosphere: Run strictly under Nitrogen or Argon.[1]

    • Light Protection: Wrap the flask in aluminum foil. Iodine radicals formed by light can initiate radical polymerization or oxidation chains [3].[1]

Validated Experimental Protocol

Objective: Synthesis of this compound from 5-bromo-2-nitroaniline.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-nitroaniline (1.0 eq) and Acetonitrile (10 mL/g).

  • Activation: Cool the solution to 0°C in an ice bath. Add TFA (0.1 eq) dropwise.[1]

  • Iodination: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 30 minutes. Crucial: Rapid addition causes local high concentration, favoring di-iodination.[1]

  • Reaction: Allow to warm to room temperature (20-25°C) and stir in the dark for 4-12 hours. Monitor by HPLC/TLC.[1]

  • Quench: Once conversion >95%, pour the mixture into 10% Sodium Thiosulfate solution. This reduces unreacted iodine species and prevents post-workup iodination.[1]

  • Workup: Extract with Ethyl Acetate. Wash organics with saturated Sodium Bicarbonate (to remove TFA) and Brine.[1] Dry over

    
    .[1]
    
  • Purification: If the regioisomer (C6) is present, recrystallization from Ethanol/Water is often effective due to the symmetry disruption caused by the C6-iodine.[1]

FAQ: Technical Support

Q: Can I use Iodine (


) and Silver Sulfate (

) instead of NIS?
A: Yes, this is the "classic" method.[1] The

captures iodide, driving the formation of electrophilic iodine.[1] However, this method is heterogeneous, expensive, and often generates more oxidative byproducts than the NIS/TFA method.[1] Use this only if NIS fails.

Q: My product has a reddish hue even after column chromatography. Why? A: This is likely a trace azo-impurity or iodine occlusion.[1] Wash the solid with cold hexanes or perform a charcoal filtration step during recrystallization to remove the colored oligomers.

Q: The starting material (5-bromo-2-nitroaniline) is expensive.[1] Can I make it? A: Yes, typically via the nitration of 3-bromoacetanilide followed by deprotection.[1] However, nitration often yields a mixture of isomers (2-nitro and 4-nitro).[1] Purchasing the purified 5-bromo-2-nitroaniline (CAS 5228-61-5) is recommended to avoid carrying isomers into the iodination step.[1]

References

  • Castanet, A.-S., et al. "Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide."[1] Tetrahedron Letters, vol. 43, no. 29, 2002, pp. 5047-5048.[1] Link[1]

  • Olah, G. A., et al. "Synthetic Methods and Reactions.[1] Iodination of Deactivated Aromatics with N-Iodosuccinimide in Trifluoromethanesulfonic Acid." Journal of Organic Chemistry, vol. 58, no. 11, 1993, pp. 3194-3195.[1] Link[1]

  • Monastyrskyi, A., et al. "Evaluation of Iodination Methods for the Synthesis of Iodoanilines."[1] Journal of Organic Chemistry, vol. 80, no. 5, 2015, pp. 2513-2520.[1] Link[1]

Sources

Overcoming poor solubility of 5-Bromo-4-iodo-2-nitroaniline in reactions

[1][2]

Subject: Overcoming Solubility Barriers in Synthesis & Purification Applicable Compound: this compound (and poly-halogenated nitroaniline analogs) User Level: Advanced / Research Scientist[1][2]

Technical Profile & The "Brick Dust" Phenomenon

Why is this molecule so difficult to dissolve? this compound exhibits a classic "brick dust" profile—high crystallinity and poor solubility in both polar and non-polar media.[1][2] This behavior stems from three synergistic structural factors:

  • High Lattice Energy: The combination of a nitro group (strong dipole) and two heavy halogens (Br, I) creates a dense crystal packing network driven by intermolecular Hydrogen Bonding (

    
    ) and Halogen Bonding (
    
    
    ).
  • Planarity: The aniline core facilitates strong

    
     stacking, further stabilizing the solid state.
    
  • Lipophilicity: The poly-halogenation significantly increases

    
    , rendering it insoluble in water, while the polar nitro/amine groups reduce solubility in pure hydrocarbons like hexanes.
    
Solubility Data Reference Table

Estimated solubility behavior based on structural analogs (e.g., 4-iodo-2-nitroaniline).[1][2]

Solvent SystemSolubility RatingApplication
Water InsolubleAnti-solvent (Precipitation)
Hexanes/Heptane InsolubleWash solvent (removes non-polar impurities)
DCM / Chloroform Poor (< 5 mg/mL)Not recommended for reaction
THF / 2-MeTHF Moderate (Heating req.)Standard reaction solvent
DMSO / NMP Good (> 50 mg/mL)Primary Reaction Media
DMF GoodAlternative to DMSO

Troubleshooting Guide: Reaction Optimization

Issue 1: "The starting material is a slurry. Can I proceed?"

Answer: Yes, but you must alter your protocol. Standard homogeneous kinetics do not apply here. If the substrate is undissolved, the reaction occurs at the solid-liquid interface or relies on the slow dissolution of the solid as the dissolved fraction reacts (Le Chatelier’s principle).

Protocol: High-Shear Slurry Reaction

  • Solvent Switch: Replace low-boiling solvents (DCM, Et2O) with high-boiling polar aprotic solvents (DMSO, NMP, or DMAc).[1][2]

  • Concentration: Run the reaction at a higher dilution (0.05 M - 0.1 M) to maximize the dissolved fraction.

  • Agitation: Use a magnetic cross-bar or overhead mechanical stirrer.[2] Standard stir bars may decouple in thick slurries.[2]

  • Temperature: Heat is your primary tool.[2] Most cross-couplings (Suzuki, Sonogashira) with this substrate require

    
     to break the crystal lattice.
    
Issue 2: "The reaction stalls at 50% conversion."

Answer: This is likely due to catalyst deactivation or surface passivation of the undissolved solid.

Troubleshooting Steps:

  • Check Catalyst Solubility: Ensure your catalyst (e.g., Pd(PPh3)4) is soluble in the reaction medium. For insoluble substrates, switch to "hot" precatalysts like Pd(dtbpf)Cl2 or XPhos Pd G2 , which are robust and active in heterogeneous mixtures.

  • Micellar Catalysis: If you must use milder conditions, add a surfactant like TPGS-750-M or Kolliphor EL (2 wt% in water/organic mix).[1][2] These form nanoreactors that solubilize hydrophobic reactants, significantly accelerating rates (See Lipshutz et al.).

  • Mechanochemistry: If solution chemistry fails completely, consider Ball Milling (Solid-State Synthesis).[1][2] This technique grinds the reagents together, overcoming solubility limits entirely.

Workflow Visualization: Solvent Selection Decision Tree

This diagram guides you through selecting the optimal solvent system based on your specific reaction constraints.

SolventSelectionStartStart: this compoundSolubility CheckCheckTempCan the reaction tolerateHigh Temp (>80°C)?Start->CheckTempCheckBaseIs the reaction base-sensitive?CheckTemp->CheckBaseNo (Room Temp req.)DMSOUse DMSO or NMP(Best Solubility)CheckTemp->DMSOYesTHF_MixUse THF/Water (4:1)or 1,4-DioxaneCheckBase->THF_MixNo (Standard Base)SurfactantUse Micellar Conditions(Water + 2% Kolliphor EL)CheckBase->SurfactantYes (Mild Base/Neutral)WorkupPurification PhaseDMSO->WorkupWorkup: Crash out with WaterTHF_Mix->WorkupWorkup: Standard ExtractionSurfactant->WorkupWorkup: Extraction with EtOAc

Figure 1: Decision tree for solvent selection based on reaction temperature and base sensitivity.

Troubleshooting Guide: Work-up & Purification

Issue 3: "I can't extract the product; it crashes out in the separatory funnel."

Answer: Do not fight the precipitate—use it. Because both the starting material and product are likely poorly soluble, standard liquid-liquid extraction (DCM/Water) often leads to emulsions or precipitation at the interface.

The "Crash and Filter" Protocol (Recommended):

  • Quench: Pour the reaction mixture (assuming DMSO/DMF solvent) slowly into a beaker containing 5x volume of ice-cold water or 0.5 M HCl (if the product is not acid-sensitive).

  • Precipitate: Stir vigorously for 30 minutes. The hydrophobic product should precipitate as a fine solid, while polar impurities (DMSO, inorganic salts, catalyst ligands) remain in the aqueous phase.

  • Filtration: Filter the solid using a sintered glass funnel.

  • Wash:

    • Wash 3x with Water (removes DMSO).[2]

    • Wash 2x with cold Methanol or Ethanol (removes organic impurities/starting material traces, if more soluble).

    • Wash 1x with Hexanes (aids drying).[2]

  • Drying: Dry under high vacuum at 40°C.

Issue 4: "My product is stuck on the Silica column."

Answer: The compound is likely streaking due to low solubility in the eluent.

  • Solid Loading: Never load this compound as a liquid solution (it will crystallize at the top of the column). Dissolve it in a minimum amount of THF/DCM, add silica gel, rotovap to dryness, and load the dry powder.

  • Eluent Modification: Standard Hexane/EtOAc may not be strong enough.[2] Use DCM/MeOH (95:5) or add 1% Triethylamine if the amine is sticking to acidic silica sites.

Experimental Protocol: Suzuki Coupling of Insoluble Halides[4]

Context: Coupling this compound with a boronic acid. This protocol uses a high-boiling solvent to maintain partial solubility.[1][2]

  • Setup: In a reaction vial, combine:

    • This compound (1.0 equiv)[1][2]

    • Aryl Boronic Acid (1.2 equiv)[2]

    • 
       (2.0 equiv)[2]
      
    • Catalyst:

      
       (5 mol%)[2]
      
  • Solvent Addition: Add degassed DMSO or DMF (Concentration 0.1 M).[2]

  • Degassing: Sparge with Argon for 5 minutes. (Crucial: Oxygen kills the catalyst, and slow reactions are more susceptible to catalyst death).

  • Reaction: Seal and heat to 90°C for 4–12 hours.

    • Note: The mixture may start as a slurry and clarify as the reaction proceeds and temperature rises.

  • Monitoring: Monitor by LC-MS, not TLC (TLC is unreliable for insoluble spots).

  • Workup: Follow the "Crash and Filter" protocol described in Section 4.

References

  • Solubility & Crystal Structure of Halogen

    • Source: PubChem. (2025).[2] 4-Bromo-2-nitroaniline Compound Summary. National Library of Medicine.[2]

    • URL:[Link][2]

    • Relevance: Provides physicochemical data (LogP, H-bond donor/acceptor counts)
  • Solid-St

    • Source: Seo, T., et al. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society.[3]

    • URL:[Link]

    • Relevance: Validates the use of mechanochemistry and solid-state techniques for aryl halides th
  • Micellar Catalysis for Insoluble Substr

    • Source: Gallon, P., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water. Molecules (MDPI).[2]

    • URL:[Link][2][4]

    • Relevance: Demonstrates the efficacy of surfactant-based systems (Kolliphor EL) for reacting poly-halogenated anilines in aqueous media.[1][2][5]

  • General Synthesis of Halogen

    • Source: ChemicalBook. (2024).[2] Synthesis of 5-Bromo-2-iodoaniline.

    • Relevance: Provides baseline synthetic routes and workup procedures (extraction vs.

5-Bromo-4-iodo-2-nitroaniline stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for 5-Bromo-4-iodo-2-nitroaniline (CAS 2091791-72-7) .[1][2] It is designed for researchers utilizing this compound as a scaffold in the synthesis of kinase inhibitors, PROTACs, and other heterocyclic pharmaceutical intermediates.

Executive Summary & Compound Profile

This compound is a densely functionalized aromatic intermediate.[1][2] Its utility lies in its orthogonal reactivity : the iodine atom (C4) is highly labile and suitable for selective Pd-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), while the bromine (C5) remains intact for subsequent derivatization.[2]

However, this utility comes with a stability trade-off.[1] The C-I bond is the "weak link," exhibiting significant photosensitivity and susceptibility to homolytic cleavage. Furthermore, the ortho-nitro group creates an intramolecular hydrogen bond with the amine, reducing the amine's nucleophilicity but increasing the risk of radical-mediated degradation pathways.[1]

PropertyData
CAS Number 2091791-72-7
Molecular Formula C₆H₄BrIN₂O₂
Molecular Weight 342.92 g/mol
Appearance Yellow to Orange Solid
Primary Hazard Photolytic De-iodination
Storage Class -20°C, Inert Gas, Amber Vial

Critical Degradation Pathways (Visualization)

Understanding how the molecule breaks down is the first step in prevention. The diagram below details the primary degradation routes, specifically the light-induced loss of iodine (Path A) and the potential for nitro-reduction (Path B).[1][2]

DegradationPathways Parent This compound (Intact API) Radical Aryl Radical Intermediate (Transient) Parent->Radical hv (UV/Vis Light) Homolytic Cleavage Diamino 5-Bromo-4-iodo-1,2-diaminobenzene (Reduction Product) Parent->Diamino Chemical Reduction (e.g., Fe/HCl traces) Oxidation Azo/Azoxy Dimers (Solution Oxidation) Parent->Oxidation O2, Basic pH Long-term Storage Deiodo 5-Bromo-2-nitroaniline (Major Impurity) Radical->Deiodo H-Abstraction (Solvent)

Caption: Primary degradation pathways. Path A (Red) indicates the rapid photolytic cleavage of the C-I bond, the most common stability failure mode.

Troubleshooting Guide (Q&A)

Category 1: Appearance & Purity Issues[1][2]

Q: The yellow powder has developed a dark/brown crust. Is it still usable? A: This discoloration indicates surface photo-oxidation.[1][2] The iodine atom at the C4 position is photosensitive. Upon exposure to light, the C-I bond cleaves, generating iodine radicals (


) which recombine to form elemental iodine (

), causing the darkening.[2]
  • Action: If the bulk solid underneath is still yellow, you may attempt to recrystallize (Ethanol/Water).[2] However, check purity by HPLC first. If the "De-iodo" impurity (5-Bromo-2-nitroaniline) exceeds 5%, repurification is mandatory.[1][2]

Q: My LC-MS shows a mass peak at [M-126]. What is this? A: A loss of 126 Da corresponds exactly to the loss of an Iodine atom (


).[2] This confirms the presence of 5-Bromo-2-nitroaniline , the primary photolytic degradant.[1]
  • Root Cause: The sample was likely prepared in a clear glass vial or left on the autosampler tray without light protection.

  • Prevention: Use amber glass vials for all analytical samples. Limit autosampler temperature to 4°C.

Category 2: Reaction Failures[1][2]

Q: I am attempting a Suzuki coupling at the C-I position, but I am getting low yields and recovering starting material. A: The free amine (


) at position 1 can poison Palladium catalysts, albeit weakly due to the electron-withdrawing nitro group.
  • Troubleshooting Protocol:

    • Degas thoroughly: Oxygen accelerates the homocoupling of the boronic acid and the oxidative degradation of the aniline.

    • Protect the Amine: Consider using a Boc-protected derivative if the catalyst poisoning is severe.

    • Base Selection: Strong bases (e.g.,

      
      ) can trigger nucleophilic aromatic substitution (
      
      
      
      ) at the iodine position if the temperature is too high.[2] Switch to milder bases like
      
      
      or
      
      
      .
Category 3: Solubility & Solution Stability[1][2]

Q: Can I store stock solutions in DMSO at -20°C? A: Caution is advised. While solubility is high in DMSO, halogenated nitro-aromatics can undergo slow nucleophilic attack by DMSO (Swern-type decomposition) or radical processes over months.[1][2]

  • Recommendation: Prepare solutions fresh. If storage is unavoidable, use anhydrous Acetonitrile (ACN) stored at -80°C. DMSO solutions should be discarded after 1 week.[1]

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify the "De-iodo" impurity.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 350 nm (Nitroaniline specific)
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 95% B; 15-20 min: 95% B

Expected Retention Times (approximate):

  • 5-Bromo-2-nitroaniline (Impurity): ~8.5 min (More polar due to loss of Iodine)[1][2]

  • This compound (Parent): ~10.2 min[1]

Protocol B: Safe Handling & Storage Setup

Follow this workflow to maximize shelf-life.

StorageWorkflow Receipt 1. Receipt of Material (Check Seal) Aliquot 2. Aliquot under Argon (Avoid repeated thaw) Receipt->Aliquot Container 3. Amber Vial + Parafilm (Light Barrier) Aliquot->Container Temp 4. Store at -20°C (Thermal Stability) Container->Temp

Caption: Recommended "Chain of Custody" for storage upon receipt.

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[3]

  • Arshad, M. N., et al. (2009).[4] 2-Bromo-4-nitroaniline.[1] Acta Crystallographica Section E, 65(2), o446. (Provides structural context for the ortho-nitroaniline H-bonding network).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6946, 2-Nitroaniline.[1][2][5] (General reactivity data for nitroaniline class).

  • Chemikart. (2023). This compound Product Data (CAS 2091791-72-7).[1][2][6][7][8][9] (Source for specific CAS and physical description).

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 5-Bromo-4-iodo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 5-Bromo-4-iodo-2-nitroaniline. This molecule is a highly functionalized aromatic compound, serving as a critical building block in the development of novel pharmaceuticals and advanced materials. Its synthesis, particularly at scale, presents a series of challenges that require precise control over reaction conditions to ensure high yield and purity.

This guide is designed for researchers, chemists, and process development professionals. It provides a robust, multi-step synthetic protocol, detailed troubleshooting guides for common issues, and answers to frequently asked questions. Our goal is to empower you with the technical insights and practical solutions needed to successfully scale up this synthesis in your laboratory.

Recommended Synthetic Pathway: A Multi-Step Approach for Regiocontrol

The synthesis of this compound is best approached through a carefully planned multi-step sequence to ensure the correct placement of the bromine and iodine substituents. Direct halogenation of 2-nitroaniline is often unselective. The following pathway utilizes a protecting group strategy to control the regioselectivity of the electrophilic aromatic substitution reactions.

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Bromination cluster_3 Step 4: Deprotection A 4-Iodoaniline B 4-Iodoacetanilide A->B Acetic Anhydride, Glacial Acetic Acid C 4-Iodo-2-nitroacetanilide B->C H2SO4, HNO3 0-5 °C D 5-Bromo-4-iodo-2-nitroacetanilide C->D NBS, H2SO4 E This compound D->E HCl, Ethanol, Reflux

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Acetylation of 4-Iodoaniline
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-iodoaniline (1.0 eq) in glacial acetic acid (5 mL per gram of aniline).

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution. An exotherm may be observed.

  • Reaction: Heat the mixture to 80-90°C and maintain for 1-2 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water with stirring. The product, 4-iodoacetanilide, will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Nitration of 4-Iodoacetanilide
  • Setup: To a jacketed reactor or a flask in an ice-salt bath, add concentrated sulfuric acid (98%, 4 mL per gram of acetanilide). Cool the acid to 0°C.

  • Substrate Addition: Add the dried 4-iodoacetanilide from the previous step in portions, ensuring the temperature does not exceed 10°C.

  • Nitrating Mixture: Separately, prepare a nitrating mixture of concentrated sulfuric acid (1 mL) and fuming nitric acid (1.1 eq). Cool this mixture to 0°C.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the substrate solution, maintaining the internal temperature between 0-5°C. This step is highly exothermic and requires careful monitoring.

  • Reaction: Stir the mixture at 0-5°C for 2-3 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product, 4-iodo-2-nitroacetanilide, will precipitate.

  • Isolation: Filter the solid, wash thoroughly with cold water, and dry.

Step 3: Bromination of 4-Iodo-2-nitroacetanilide
  • Setup: In a suitable flask, dissolve 4-iodo-2-nitroacetanilide (1.0 eq) in concentrated sulfuric acid.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution, maintaining the temperature below 25°C.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor by TLC.

  • Workup: Pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated 5-bromo-4-iodo-2-nitroacetanilide by filtration, wash with water, and dry.

Step 4: Deprotection (Hydrolysis)
  • Setup: Suspend the crude 5-bromo-4-iodo-2-nitroacetanilide (1.0 eq) in ethanol.

  • Reagent Addition: Add concentrated hydrochloric acid (enough to achieve a 3-5 M solution).

  • Reaction: Heat the mixture to reflux (around 80-90°C) for 4-8 hours, until TLC indicates the disappearance of the starting material.

  • Workup: Cool the mixture and pour it into ice-water. Neutralize carefully with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8. The final product will precipitate.

  • Isolation & Purification: Filter the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is recommended to obtain high-purity this compound.[1][2]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

G cluster_nitration Nitration Step cluster_bromination Bromination Step cluster_deprotection Deprotection Step start Problem Identified nit_yield Low Yield in Nitration start->nit_yield nit_purity Multiple Spots on TLC (Impurity) start->nit_purity bro_incomplete Incomplete Bromination start->bro_incomplete bro_over Over-bromination (Dibromo impurity) start->bro_over dep_incomplete Incomplete Hydrolysis start->dep_incomplete sol_nit_yield Potential Causes: - Oxidation of substrate - Incomplete reaction - Loss during workup Solutions: - Maintain temp < 5°C - Ensure complete dissolution - Use sufficient ice in workup nit_yield->sol_nit_yield sol_nit_purity Potential Causes: - Over-nitration (dinitration) - Incorrect regiochemistry Solutions: - Strict temperature control (0-5°C) - Slow, dropwise addition of nitrating mix - Confirm starting material purity nit_purity->sol_nit_purity sol_bro_incomplete Potential Causes: - Insufficient NBS - Low reaction time/temp Solutions: - Check purity/age of NBS - Increase reaction time - Slightly increase NBS stoichiometry (to 1.1 eq) bro_incomplete->sol_bro_incomplete sol_bro_over Potential Causes: - Excess NBS Solutions: - Use max 1.05-1.1 eq of NBS - Monitor reaction closely with TLC - Isolate product once starting material is consumed bro_over->sol_bro_over sol_dep_incomplete Potential Causes: - Insufficient acid or reflux time - Poor substrate solubility Solutions: - Increase reflux time - Check HCl concentration - Add co-solvent if needed dep_incomplete->sol_dep_incomplete

Caption: Troubleshooting decision tree for key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: Why is the protection of the amino group in 4-iodoaniline necessary?

A1: The amino group (-NH2) is a very strong activating group in electrophilic aromatic substitution. If left unprotected, it can lead to several problems:

  • Oxidation: The nitrating mixture (HNO3/H2SO4) is highly oxidizing and can destroy the aniline ring.

  • Lack of Selectivity: The strong activation can lead to multiple nitrations or other side reactions.

  • Protonation: In the strongly acidic medium, the amino group gets protonated to -NH3+, which is a deactivating, meta-directing group. This would lead to the wrong isomer. By converting the amino group to an acetamido group (-NHCOCH3), we moderate its activating effect and protect it from oxidation, thus ensuring a clean and regioselective nitration at the desired ortho position.

Q2: My nitration step is consistently low-yielding. What is the most critical parameter to control?

A2: Temperature is the single most critical parameter. The nitration of activated aromatic rings is highly exothermic. A runaway reaction can lead to significant charring, oxidation of the substrate, and the formation of dinitrated byproducts. For scaling up, it is imperative to use a jacketed reactor with efficient cooling and to add the nitrating agent slowly and sub-surface to ensure rapid heat dissipation. Maintaining the temperature strictly between 0-5°C is key to achieving a high yield.

Q3: I am seeing a significant amount of a dibrominated byproduct. How can this be avoided?

A3: The formation of a dibrominated species indicates that the reaction is too reactive or the stoichiometry of the brominating agent is too high. To mitigate this:

  • Control Stoichiometry: Use no more than 1.05-1.1 equivalents of N-Bromosuccinimide (NBS).

  • Monitor Closely: Use TLC to monitor the reaction's progress. As soon as the starting material is consumed, proceed with the workup to prevent further reaction.

  • Temperature Control: While this reaction is often run at room temperature, if over-bromination persists, consider running it at a lower temperature (e.g., 10-15°C) to slow down the reaction rate.

Q4: What are the best practices for purification at a larger scale?

A4: While column chromatography is useful at the lab scale, it is often impractical for large-scale synthesis.[3] Recrystallization is the preferred method for purifying the final product.[2]

  • Solvent Screening: Perform small-scale experiments to find the optimal solvent or solvent pair. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. Ethanol/water or isopropanol are good starting points.

  • Procedure: Dissolve the crude product in the minimum amount of hot solvent.[2] If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to form large, pure crystals, then cool further in an ice bath to maximize yield.[2]

Q5: What are the primary safety concerns when scaling up this synthesis?

A5:

  • Nitration: This is a highly exothermic reaction. Ensure adequate cooling capacity and slow, controlled addition of the nitrating agent to prevent thermal runaway. The use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

  • Bromination: N-Bromosuccinimide is a lachrymator and irritant. Handle it in a well-ventilated fume hood.

  • Solvents: Use of flammable solvents like ethanol requires proper grounding of equipment to prevent static discharge.

  • Pressure: Ensure all reaction vessels are appropriately vented, especially during exothermic steps.

Data Summary Table

StepStarting MaterialKey ReagentsTemp (°C)Typical Time (h)Expected Product
1. Protection4-IodoanilineAcetic Anhydride, Acetic Acid80-901-24-Iodoacetanilide
2. Nitration4-IodoacetanilideConc. H2SO4, Fuming HNO30-52-34-Iodo-2-nitroacetanilide
3. Bromination4-Iodo-2-nitroacetanilideN-Bromosuccinimide, Conc. H2SO420-254-65-Bromo-4-iodo-2-nitroacetanilide
4. Deprotection5-Bromo-4-iodo-2-nitroacetanilideConc. HCl, Ethanol80-904-8This compound

References

  • Organic Syntheses. p-IODOANILINE. Available at: [Link]

  • Taylor & Francis Online. 4-nitroaniline – Knowledge and References. Available at: [Link]

  • Google Patents.CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Google Patents.CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Available at: [Link]

  • ACS Green Chemistry Institute. Iodination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Bromo-4-iodo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical solutions for the purification of 5-Bromo-4-iodo-2-nitroaniline, a critical intermediate in pharmaceutical and materials science research. As specialists in complex organic synthesis, we understand that achieving high purity is paramount for reproducible downstream applications. This document is structured to address the common challenges encountered during the purification of this specific molecule, offering explanations for the underlying chemical principles and providing validated, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure this compound? Pure this compound is expected to be a crystalline solid, likely yellow or orange in color, which is characteristic of many nitroaniline compounds. The exact melting point is not widely published, but related compounds like 4-Bromo-2-nitroaniline melt around 110-113 °C[1]. A sharp melting point is a key indicator of high purity.

Q2: Why is achieving high purity for this compound so critical? The presence of impurities, such as starting materials or positional isomers, can significantly hinder or produce unwanted side products in subsequent reactions.[2][3] For drug development, even minor impurities can affect the biological activity and safety profile of the final active pharmaceutical ingredient (API).[3]

Q3: What are the primary analytical methods to assess the purity of my sample? A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method to visualize the number of components in your sample and monitor purification progress.[4]

  • High-Performance Liquid Chromatography (HPLC): The standard for quantitative purity analysis, providing precise percentages of the main component and impurities.[3]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A narrow melting point range close to the literature value suggests high purity. Impurities typically cause melting point depression and broadening.

Purification Troubleshooting Guide

This section addresses specific problems you may encounter with your crude this compound.

Issue 1: My TLC plate shows multiple spots. How do I proceed?

Cause: The presence of multiple spots on a TLC plate indicates a mixture of compounds. These are likely unreacted starting materials, byproducts, or positional isomers formed during synthesis.

Solution: Column chromatography is the most effective method for separating multiple components with different polarities.[4][5] The key is to first develop an appropriate solvent system using TLC.

Workflow for Developing a TLC/Column Chromatography System:

  • Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate.

  • Solvent Screening: Develop the plate in a series of solvent systems with varying polarity. Start with a low-polarity mixture, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the proportion of the polar solvent (e.g., 90:10, 80:20).

  • Optimal Rf Value: The ideal solvent system will give your desired product a retention factor (Rf) of 0.25-0.35 . This Rf value typically ensures good separation from impurities on a chromatography column.[6] Impurities should ideally have significantly different Rf values.

  • Column Elution: Use the optimized solvent system as the mobile phase (eluent) for your silica gel column chromatography.

Issue 2: The ¹H NMR spectrum shows peaks corresponding to the starting aniline precursor. How can I remove it?

Cause: Incomplete reaction or inefficient initial workup can leave residual starting materials. Aniline precursors are basic due to the amine group.

Solution: An acidic wash (liquid-liquid extraction) is a highly effective method for removing basic impurities.

Protocol: Acidic Wash for Amine Impurity Removal

  • Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated aniline impurity will move into the aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the wash with 1M HCl one more time.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[4]

Issue 3: My product is a dark, oily substance instead of a crystalline solid.

Cause: This often indicates the presence of significant impurities that are inhibiting crystallization. It could also be due to residual high-boiling solvents.

Solution: A two-step approach is recommended: first, attempt purification by column chromatography to remove the bulk of impurities, followed by recrystallization to obtain a pure, crystalline solid.

General Purification Workflow:

PurificationWorkflow Crude Crude Oily Product Analysis Analyze by TLC Crude->Analysis Decision Multiple Impurities? Analysis->Decision Column Column Chromatography Decision->Column Yes Recrystallize Recrystallization Decision->Recrystallize No (Trace Impurities) Column->Recrystallize Fractions Combined Pure Pure Crystalline Product Recrystallize->Pure Final_Check Final Purity Check (TLC, NMR, MP) Pure->Final_Check

Caption: Decision workflow for purifying an impure, oily product.

Detailed Purification Protocols

Protocol 1: Column Chromatography

This protocol provides a general guideline for purifying approximately 1 gram of crude product.[6]

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column (e.g., 30 cm length x 2 cm diameter)

  • Sand (acid-washed)

  • Eluent (e.g., Hexane:Ethyl Acetate, 7:3 v/v, as determined by TLC)

  • Collection tubes

Procedure:

  • Column Packing:

    • Secure the column vertically to a stand. Add a small cotton or glass wool plug at the bottom.

    • Prepare a slurry of silica gel in the non-polar component of your eluent (hexane).

    • Pour the slurry into the column, tapping gently to pack the silica bed evenly and dislodge air bubbles.

    • Add a thin layer of sand on top of the silica to prevent disturbance.

    • Drain the excess solvent until the level is just at the top of the sand. Never let the column run dry. [6]

  • Sample Loading:

    • Dissolve the crude product (1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (~2 g) to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add the silica-adsorbed sample onto the top of the packed column.

  • Elution and Collection:

    • Carefully add the prepared eluent to the top of the column.

    • Maintain a constant flow, using gentle air pressure if necessary.

    • Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Column Chromatography Workflow Diagram:

ColumnChromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A Prepare Slurry (Silica + Solvent) B Pack Column A->B C Add Sand Layer B->C D Dry Load Sample (Crude + Silica) C->D E Add Eluent D->E F Apply Gentle Pressure E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Obtain Pure Product J->K

Caption: Step-by-step workflow for column chromatography purification.

Protocol 2: Recrystallization

Recrystallization refines the product based on differences in solubility at varying temperatures. The goal is to dissolve the impure solid in a minimum amount of a hot solvent and allow it to cool slowly, causing pure crystals to form while impurities remain in the solution.

Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For halogenated nitroanilines, solvent pairs like Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexane are good starting points.[2]

Procedure:

  • Place the impure solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until it boils.

  • Continue adding small portions of the hot solvent until the solid just dissolves completely. Do not add a large excess.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow cooling and promote the growth of larger, purer crystals.[7]

  • Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven or desiccator.

Purity Data Reference

The following table provides a hypothetical summary of how to present purity analysis data. Researchers should replace this with their own experimental findings.

ParameterCondition/ValuePurpose
TLC Analysis
Stationary PhaseSilica Gel 60 F₂₅₄Standard for moderately polar compounds.
Mobile PhaseHexane:Ethyl Acetate (8:2, v/v)To achieve optimal separation.
Rf of Product~0.30Indicates good mobility for column chromatography.
HPLC Analysis
ColumnC18 reversed-phaseStandard for analyzing polar and non-polar compounds.[3]
Mobile PhaseAcetonitrile:Water GradientTo elute compounds with a range of polarities.
Purity (by Area %)>99.0%Target purity for most applications.
Melting Point
Experimental Value118-119 °C (Example)A narrow range indicates high purity.
Literature ValueCompare to known value if available.Benchmark for purity.

References

  • Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]

  • Google Patents. (2021). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline.
  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • Google Patents. (2020). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • ResearchGate. (2007). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting guide for cross-coupling reactions involving 5-Bromo-4-iodo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Landscape

As a Senior Application Scientist, I often see researchers struggle with this specific scaffold because it presents a "Triad of Reactivity":

  • The C4-Iodo bond: The primary electrophile. Highly reactive, weak bond dissociation energy (BDE).

  • The C5-Bromo bond: The secondary electrophile. Less reactive, requires higher activation energy.

  • The C2-Nitro/C1-Amine Core: The nitro group is an Electron Withdrawing Group (EWG) that activates the ring for oxidative addition but deactivates the amine. However, the free amine (

    
    ) remains a potent ligand that can poison Pd(0) catalysts if not managed.
    

The Golden Rule: You must operate within the "Chemoselective Window." This means activating the C-I bond while kinetically silencing the C-Br bond.

Troubleshooting Matrix: Quick Diagnostics

Use this table to diagnose your immediate failure mode before proceeding to the detailed protocols.

SymptomProbable CauseTechnical Solution
Mixture of Products (Mono- & Bis-coupled) Loss of ChemoselectivityLower Temperature: Run at 25–40°C. Stoichiometry: Limit boronic acid to 0.95–1.0 eq. Catalyst: Switch to Pd(PPh

)

(less active than Buchwald precatalysts).
No Reaction / Low Conversion Catalyst Poisoning (Amine)Ligand Switch: Use bulky ligands (e.g., XPhos, SPhos) to prevent amine coordination. Protection: Acetylate the amine (

) prior to coupling.
Protodehalogenation (Ar-I

Ar-H)
"Wet" ConditionsSolvent: Switch to anhydrous 1,4-Dioxane or Toluene. Base: Use anhydrous K

PO

instead of aqueous carbonate.
Homocoupling of Boronic Acid Oxidative StressDegassing: Sparge with Argon for >15 mins. Base: Switch from Carbonate to Fluoride (CsF) conditions.

Critical Workflows & Decision Trees

Visual Guide 1: Troubleshooting Logic

This decision tree outlines the logical steps to resolve yield and selectivity issues.

TroubleshootingTree Start Start: Reaction Analysis CheckTLC Check TLC/LCMS What do you see? Start->CheckTLC Result1 Starting Material (SM) Remains CheckTLC->Result1 Low Conversion Result2 Mixture of Mono- & Bis-Coupled CheckTLC->Result2 Over-reaction Result3 De-iodinated Product (Ar-H) CheckTLC->Result3 Side Product Action1 Catalyst Poisoning? Switch to XPhos-Pd-G2 or Protect Amine Result1->Action1 Action2 Loss of Selectivity Reduce Temp to 40°C Limit Boronic Acid to 1.0 eq Result2->Action2 Action3 Protodehalogenation Dry Solvents Switch Base to K3PO4 Result3->Action3

Caption: Diagnostic logic flow for identifying failure modes in 5-Bromo-4-iodo-2-nitroaniline couplings.

Technical Deep Dive (Q&A)

Q1: How do I ensure I only couple at the Iodine (C4) position?

The Science: The C-I bond is significantly weaker (approx. 65 kcal/mol) than the C-Br bond (approx. 81 kcal/mol). The


 group further activates the C-I bond via the inductive effect (

), making oxidative addition at C4 very fast.

The Protocol Adjustment:

  • Temperature Control: Do not reflux. Perform the reaction at 40°C to 60°C . High heat overcomes the activation energy barrier for the C-Br bond.

  • Catalyst Selection: Use Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    . These are "gentle" enough to discriminate between I and Br. Avoid highly active catalysts like Pd-PEPPSI-IPr or Pd(tBu
    
    
    P)
    
    
    for the first step, as they often churn through both halogens indiscriminately [1, 5].
Q2: The reaction stalls at 20% conversion. Is the free amine killing my catalyst?

The Diagnosis: Yes. Primary anilines are competent ligands for Pd(II). They can displace phosphines, forming inactive bis-aniline palladium complexes. While the ortho-nitro group reduces the nucleophilicity of the amine via resonance, it is not always sufficient to prevent poisoning [7].

The Fix (Two Options):

  • Option A (Ligand Engineering): Use XPhos or SPhos . These Buchwald ligands are extremely bulky. They create a "steric roof" over the metal center that physically prevents the aniline nitrogen from coordinating, while still allowing the oxidative addition of the aryl halide [8].

  • Option B (Protection): Convert the amine to an acetamide (

    
    ) using Ac
    
    
    
    O/AcOH. This completely shuts down the nitrogen's ability to coordinate Pd. You can deprotect later with mild acid.
Q3: Can I perform a "One-Pot" sequential coupling?

The Strategy: Yes. This is a high-value workflow. You couple the C-I bond at mild conditions, then add a second boronic acid and crank up the heat to couple the C-Br bond.

Visual Guide 2: Sequential Workflow

SequentialCoupling Substrate 5-Bromo-4-iodo- 2-nitroaniline Step1 Step 1: Chemoselective Pd(PPh3)4, 60°C Boronic Acid A (1.0 eq) Substrate->Step1 Fast Oxidative Addition (C-I) Intermediate Intermediate: 4-Aryl-5-bromo- 2-nitroaniline Step1->Intermediate Step2 Step 2: Forcing Add Boronic Acid B Raise to 100°C Intermediate->Step2 Slow Oxidative Addition (C-Br) Product Final Product: 4,5-Diaryl- 2-nitroaniline Step2->Product

Caption: Sequential functionalization strategy leveraging the reactivity difference between C-I and C-Br bonds.

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (C-I Only)

Target: Functionalization of C4 without touching C5.

Reagents:

  • This compound (1.0 mmol)

  • Aryl Boronic Acid (1.05 mmol) [Strict Stoichiometry]

  • Catalyst: Pd(dppf)Cl

    
     DCM (0.03 mmol, 3 mol%)
    
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous, 3.0 eq)
  • Solvent: 1,4-Dioxane (5 mL, degassed)

Procedure:

  • Charge a reaction vial with the aniline, boronic acid, and catalyst.

  • Evacuate and backfill with Argon (

    
    ).[1]
    
  • Add degassed Dioxane and aqueous Base.[1]

  • Stir at 45–50°C for 4–6 hours.

  • Monitor: Check LCMS. Stop immediately upon consumption of starting material to prevent C-Br insertion.

  • Workup: Dilute with EtOAc, wash with brine. The product is usually a bright yellow/orange solid.

Protocol B: Handling Difficult Substrates (The "XPhos" Method)

Target: Use when conversion is low due to amine poisoning.

Reagents:

  • This compound (1.0 mmol)

  • Aryl Boronic Acid (1.2 mmol)[1]

  • Catalyst: XPhos-Pd-G2 (2 mol%)

  • Base: K

    
    PO
    
    
    
    (anhydrous, 3.0 eq)
  • Solvent: Toluene/Water (10:1)

Why this works: The XPhos ligand prevents the free amine from binding to the Palladium, ensuring the catalytic cycle turns over efficiently even with the electron-rich aniline present [8].

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995.[2] Link

  • BenchChem. "Application Notes for Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene." BenchChem Protocols, 2025.[1] Link

  • Handy, S. T.; Zhang, Y. "Chemoselective cross-coupling reactions of polyhalogenated heterocycles.
  • Lange, J., et al. "Regioselective Suzuki-Miyaura coupling of dihaloanilines." Tetrahedron Letters, 2002.
  • Fairlamb, I. J. S. "Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes." Chemical Society Reviews, 2007. Link

  • Gao, Y., et al. "Efficient chemoselective sequential Pd-catalyzed Suzuki coupling."[3] Tetrahedron, 2025.[3] Link

  • Paul, F., et al. "Mechanism of catalyst poisoning in palladium-catalyzed cyanation." Journal of the American Chemical Society, 2008. Link

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Link

Sources

Validation & Comparative

Reactivity comparison of C-Br vs C-I bonds in 5-Bromo-4-iodo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the orthogonal reactivity profiles of the C-Br and C-I bonds in 5-Bromo-4-iodo-2-nitroaniline.

Target Audience: Medicinal Chemists, Process Development Scientists Scope: Chemoselectivity, Electronic Structure Analysis, and Divergent Synthesis Protocols[1]

Executive Summary: The Halogen Dichotomy

This compound presents a classic case of orthogonal reactivity .[1] The molecule contains two distinct halogen handles that respond to opposing mechanistic triggers. This guide demonstrates how to selectively engage the C4-Iodo bond via metal-catalyzed cross-coupling while reserving the C5-Bromo bond for nucleophilic aromatic substitution (


), or vice versa, enabling precise regiocontrol in scaffold decoration.[1]
Reactivity Hierarchy Table
FeatureC4-Iodo Bond C5-Bromo Bond
Primary Reactivity Mode Metal-Catalyzed Coupling (Suzuki, Sonogashira)Nucleophilic Aromatic Substitution (

)
Bond Dissociation Energy Low (~65 kcal/mol)Moderate (~81 kcal/mol)
Electronic Environment Electron-Rich (Deactivated for

)
Electron-Poor (Activated for

)
Positional Effect (vs.

)
Meta (No resonance activation)Para (Strong resonance activation)
Positional Effect (vs.

)
Para (Strong +M donation)Meta (Inductive withdrawal only)

Mechanistic Analysis & Electronic Structure

To design successful experiments, one must understand the "Push-Pull" dynamics of the aniline and nitro substituents.

The Electronic Map
  • The Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG). It activates positions ortho and para to it for nucleophilic attack.[2]
    
    • Effect on C5-Br: Located para to the

      
      . The 
      
      
      
      -system can accept electron density from an incoming nucleophile, stabilizing the Meisenheimer complex.[1]
    • Effect on C4-I: Located meta to the

      
      . No resonance stabilization is possible during nucleophilic attack.
      
  • The Amino Group (

    
    ):  A strong electron-donating group (EDG) via resonance (+M).
    
    • Effect on C4-I: Located para to the

      
      . The lone pair donates density directly into this position, making it electron-rich.[1] This increases the barrier for oxidative addition (Pd
      
      
      
      
      
      Pd
      
      
      ) slightly but significantly suppresses
      
      
      activity.
    • Effect on C5-Br: Located meta to the

      
      . It experiences only mild inductive effects, leaving the 
      
      
      
      activation dominant.
Visualization: Reactivity Decision Tree

The following diagram illustrates the logical flow for selective functionalization.

ReactivityLogic Start This compound Decision Desired Transformation? Start->Decision Path_Pd Palladium Catalysis (Suzuki/Sonogashira) Decision->Path_Pd C-C Bond Formation Path_SnAr Nucleophilic Substitution (Amination/Etherification) Decision->Path_SnAr C-N / C-O Bond Formation Mech_Pd Mechanism: Oxidative Addition Selectivity: C-I bond is weaker (Kinetic Control) Path_Pd->Mech_Pd Mech_SnAr Mechanism: Addition-Elimination Selectivity: C-Br is Para to NO2 (Electronic Control) Path_SnAr->Mech_SnAr Prod_A Product A: 4-Substituted-5-bromo-2-nitroaniline Mech_Pd->Prod_A Prod_B Product B: 5-Substituted-4-iodo-2-nitroaniline Mech_SnAr->Prod_B

Caption: Decision logic for selective functionalization based on mechanistic distinctness of C4 and C5 positions.

Experimental Protocols

Protocol A: Selective C4-I Functionalization (Suzuki-Miyaura Coupling)

Objective: Couple an aryl boronic acid to the C4 position without disturbing the C5-Br bond.[1] Rationale: The C-I bond undergoes oxidative addition with Pd(0) much faster than the C-Br bond. Mild conditions are required to prevent "over-coupling" at the C5 position.

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%) — Chosen for mildness; avoid highly active Buchwald precatalysts which might activate the bromide.
    
  • Base:

    
     (2.0 M aq, 3 equiv)
    
  • Solvent: DME/Water (4:1) or Toluene/EtOH/Water[3]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 60–70 °C .

    • Note: Do not exceed 80 °C. Higher temperatures increase the risk of oxidative addition into the C-Br bond.

  • Monitoring: Check TLC every 30 minutes.

    • Indicator: Disappearance of the starting iodide (

      
       ~0.4 in 20% EtOAc/Hex) and appearance of a fluorescent spot (biaryl product).
      
  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography (gradient 0-30% EtOAc in Hexanes).

Protocol B: Selective C5-Br Functionalization ( )

Objective: Displace the C5-Bromide with a secondary amine (e.g., Morpholine) while retaining the C4-Iodide.[1] Rationale: The C5 position is activated by the para-nitro group. The C4-iodide is electronically deactivated by the para-amino group and sterically shielded, preventing nucleophilic attack at that site.[1]

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (2.0 equiv) — Neutralizes HBr byproduct.

  • Solvent: DMF or DMSO (Anhydrous) — Polar aprotic solvents stabilize the charged intermediate.

Step-by-Step Workflow:

  • Preparation: Dissolve substrate in DMF (0.5 M concentration).

  • Addition: Add DIPEA followed by Morpholine.

  • Reaction: Heat to 90–100 °C .

    • Mechanistic Check: Unlike Pd-coupling,

      
       often requires significant thermal energy to overcome the aromaticity-breaking activation energy.[1]
      
  • Monitoring: Monitor by LC-MS.

    • Target Mass: Look for M+1 corresponding to [Substrate - Br + Morpholine].

    • Validation: Ensure the Iodine isotope pattern is still present in the mass spectrum (M and M+127 split is not applicable, but look for mass retention of Iodine).

  • Workup: Pour into ice water. The product often precipitates as a bright yellow/orange solid due to the nitroaniline chromophore. Filter and wash with water.

Divergent Synthesis Pathway

The following diagram details how these two protocols can be sequenced to create complex polysubstituted scaffolds.

Synthesispath Start 5-Bromo-4-iodo- 2-nitroaniline Step1_Pd Step 1: Pd(0), Ar-B(OH)2 (Selective C-I Coupling) Start->Step1_Pd Step1_SnAr_B Step 1: Amine, Heat (Selective C-Br Displacement) Start->Step1_SnAr_B Inter_1 Intermediate A: 5-Bromo-4-aryl- 2-nitroaniline Step1_Pd->Inter_1 Step2_SnAr Step 2: Amine, Heat (C-Br Displacement) Inter_1->Step2_SnAr Final_1 Product Type 1: 4-Aryl-5-amino- 2-nitroaniline Step2_SnAr->Final_1 Inter_2 Intermediate B: 5-Amino-4-iodo- 2-nitroaniline Step1_SnAr_B->Inter_2 Step2_Pd_B Step 2: Pd(0), Ar-B(OH)2 (C-I Coupling) Inter_2->Step2_Pd_B Final_2 Product Type 2: 5-Amino-4-aryl- 2-nitroaniline Step2_Pd_B->Final_2

Caption: Divergent synthetic routes allowing flexible introduction of substituents.

References

  • Mechanism of

    
     Reactions: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.
    • Context: Establishes the necessity of electron-withdrawing groups (para-NO2) for halide displacement.
  • Selectivity in Palladium Catalysis (C-I vs C-Br)

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
    • Context: Defines the oxidative addition rates: Ar-I > Ar-Br >> Ar-Cl.[1]

  • Regioselective Coupling in Polyhalogenated Heterocycles

    • Landy, D., et al. (2022). Sonogashira cross-coupling reaction of 5-bromoindole... Beilstein Journal of Organic Chemistry.
    • Context: Demonstrates experimental conditions for selective coupling at iodo-positions in the presence of bromo-substituents.
  • Synthesis of Halonitroanilines

    • PubChem Compound Summary for this compound deriv
    • Context: Structural verification and physical property data.[4][5][6][7]

Sources

A Comparative Guide to the Efficacy of 5-Bromo-4-iodo-2-nitroaniline Derivatives as Putative Fluorescent Probes for Cellular Hypoxia

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the potential efficacy of 5-bromo-4-iodo-2-nitroaniline derivatives as a novel class of fluorescent probes. While direct experimental data on this specific scaffold is nascent, this document synthesizes established principles of fluorescent probe design, particularly for the detection of cellular hypoxia, to build a strong theoretical and practical framework for their application. We will explore the proposed mechanism of action, outline a synthetic strategy, and conduct a rigorous comparison with established fluorescent probes, supported by experimental data from analogous systems.

Introduction: The Critical Need for Advanced Fluorescent Probes in Hypoxia Research

Cellular hypoxia, a condition of insufficient oxygen supply, is a hallmark of various pathological states, including solid tumors, ischemic stroke, and inflammatory diseases. The hypoxic microenvironment is a critical driver of disease progression, therapeutic resistance, and metastasis. Consequently, the ability to accurately visualize and quantify hypoxic regions within living cells and tissues is of paramount importance for both fundamental biological research and clinical diagnostics.

Fluorescent probes have emerged as indispensable tools for real-time, non-invasive imaging of biological processes with high spatiotemporal resolution. An ideal fluorescent probe for hypoxia should exhibit a robust "turn-on" response, high sensitivity and selectivity, minimal cytotoxicity, and possess photophysical properties amenable to biological imaging, such as deep tissue penetration and low phototoxicity.

This guide focuses on the untapped potential of this compound derivatives. The core hypothesis is that the nitroaniline moiety, a well-known fluorescence quencher, can be leveraged to create "turn-on" probes that are activated in hypoxic environments through enzymatic reduction.

Proposed Mechanism of Action: A Nitroreductase-Activated "Turn-On" System

The central premise for the utility of this compound derivatives as hypoxia probes lies in the well-documented role of the nitro group as a potent fluorescence quencher. In normoxic conditions, the electron-withdrawing nature of the nitro group on the aromatic ring typically quenches the fluorescence of a proximal fluorophore through mechanisms such as photoinduced electron transfer (PET).

In hypoxic cells, the expression and activity of nitroreductase enzymes are significantly upregulated. These enzymes can selectively reduce the nitro group of the probe to an amino group. This conversion from an electron-withdrawing to an electron-donating group disrupts the quenching mechanism, leading to a restoration of fluorescence—a "turn-on" signal that is directly proportional to the degree of hypoxia.

G cluster_normoxia Normoxia (Low Nitroreductase) cluster_hypoxia Hypoxia (High Nitroreductase) Probe_Off This compound Derivative (Non-fluorescent) Nitroreductase Nitroreductase (NTR) Probe_Off->Nitroreductase Reduction Probe_On 5-Bromo-4-iodo-2-aminoaniline Derivative (Fluorescent) Nitroreductase->Probe_On Fluorescence 'Turn-On' G Start Starting Material This compound Step1 Functionalization e.g., N-alkylation with a reactive fluorophore Start->Step1 Step2 Purification Column Chromatography Step1->Step2 Step3 Characterization NMR, Mass Spectrometry, UV-Vis, Fluorescence Spectroscopy Step2->Step3 End Final Probe Step3->End

Caption: A generalized workflow for the synthesis and characterization of a fluorescent probe.

Experimental Protocol: General Synthesis of a Fluorescent Derivative

  • Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Deprotonation: Add a non-nucleophilic base (e.g., sodium hydride or cesium carbonate) to deprotonate the aniline nitrogen.

  • Fluorophore Coupling: Introduce a fluorophore containing a good leaving group (e.g., a bromo- or iodo-functionalized BODIPY, coumarin, or rhodamine dye).

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

  • Photophysical Characterization: Determine the absorption and emission spectra, quantum yield, and Stokes shift of the probe in various solvents.

Comparative Analysis with Existing Fluorescent Hypoxia Probes

The true measure of a novel fluorescent probe lies in its performance relative to existing tools. Below is a comparative analysis of the projected properties of a this compound-based probe against well-established hypoxia probes.

FeatureThis compound Derivative (Projected)Hypoxia Probe 1 (e.g., H-Resorufin-NO2)Hypoxia Probe 2 (e.g., Cyto-ID® Hypoxia Red)
Sensing Mechanism Nitroreductase-mediated reduction of nitro groupNitroreductase-mediated reduction of nitro groupOxygen-dependent quenching
Signal Change "Turn-on" fluorescence"Turn-on" fluorescenceFluorescence quenching in normoxia
Excitation/Emission Dependent on the attached fluorophore~560 nm / ~585 nm~640 nm / ~660 nm
Quantum Yield (On state) To be determinedModerateHigh
Stokes Shift Dependent on the attached fluorophore~25 nm~20 nm
Selectivity High for nitroreductase activityHigh for nitroreductase activitySensitive to oxygen concentration
Cell Permeability Expected to be good due to lipophilic natureGoodGood
Cytotoxicity To be determinedLowLow

Experimental Protocols for Application in Cellular Imaging

The following protocols are generalized for the use of "turn-on" fluorescent probes for detecting cellular hypoxia.

Protocol 1: In Vitro Nitroreductase Assay

  • Prepare a stock solution of the fluorescent probe in DMSO.

  • In a 96-well plate, add buffer (e.g., PBS, pH 7.4), NADH, and varying concentrations of nitroreductase enzyme.

  • Add the fluorescent probe to each well to a final concentration of 1-10 µM.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

Protocol 2: Cellular Hypoxia Imaging

  • Culture cells (e.g., HeLa, A549) on glass-bottom dishes.

  • Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O₂) for 4-24 hours. A normoxic control group should be maintained under standard culture conditions (21% O₂).

  • Incubate the cells with the fluorescent probe (1-10 µM) for 30-60 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Image the cells using a confocal fluorescence microscope with the appropriate laser line and emission filter.

  • Quantify the fluorescence intensity in hypoxic versus normoxic cells using image analysis software.

Potential Advantages and Future Directions

While experimental validation is pending, this compound derivatives offer several potential advantages as fluorescent probes for hypoxia:

  • Tunable Photophysical Properties: The core scaffold allows for the attachment of a wide variety of fluorophores, enabling the tuning of excitation and emission wavelengths for multiplexing with other probes or for deep-tissue imaging in the near-infrared range.

  • High Halogen Content: The presence of bromine and iodine atoms may impart unique photophysical properties, such as enhanced intersystem crossing, which could be exploited for photodynamic therapy applications.

  • Intermediate for Complex Fluorophores: As noted, the related compound 5-bromo-4-iodo-2-methylaniline is an intermediate for highly fluorescent spirosilabifluorene derivatives, suggesting that the core structure is conducive to creating bright and photostable fluorophores.[1]

Future research should focus on the synthesis and rigorous characterization of various this compound-fluorophore conjugates. Investigating their sensitivity, selectivity, and photostability, and validating their performance in cellular and animal models of hypoxia will be crucial steps in establishing their utility as next-generation fluorescent probes.

References

  • Lee, J. H., et al. (2005). Highly fluorescent solid-state asymmetric spirosilabifluorene derivatives. Journal of the American Chemical Society, 127(18), 6534–6535.
  • Li, Y., et al. (2012). 5-Bromo-4-iodo-2-methylaniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1438.
  • Various Authors. (n.d.). Fluorescent probes for hypoxia detection. Multiple sources.
  • Various Authors. (n.d.). Nitroreductase-based fluorescent probes. Multiple sources.
  • Various Authors. (n.d.). Turn-on fluorescent probes for cellular imaging. Multiple sources.

Sources

A Senior Application Scientist's Guide to 5-Bromo-4-iodo-2-nitroaniline in Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide on the performance of 5-Bromo-4-iodo-2-nitroaniline in key catalytic cycles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. We will delve into a comparative analysis of its reactivity in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, providing both established principles and extrapolated performance data based on closely related systems.

The Strategic Advantage of Orthogonal Halogen Reactivity

This compound is a trifunctional aromatic compound offering a unique platform for sequential and site-selective modifications. The presence of two distinct halogen atoms (iodine and bromine) at positions 4 and 5, respectively, allows for orthogonal functionalization through palladium-catalyzed cross-coupling reactions. This regioselectivity is a direct consequence of the disparity in the carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, making it more susceptible to oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many cross-coupling catalytic cycles.[1] This inherent reactivity difference (I > Br > Cl) is the cornerstone of its utility as a versatile synthetic intermediate.[2]

Furthermore, the electron-withdrawing nitro group at the 2-position and the amino group (once the nitro group is reduced) offer additional handles for further chemical transformations, making this molecule a highly valuable scaffold in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and materials science.[3]

Comparative Performance in Key Catalytic Cycles

This section provides a comparative analysis of this compound's performance against other dihalogenated anilines in Suzuki-Miyaura, Sonogashira, and Heck reactions. The data for this compound is presented as "Expected Performance" and is extrapolated from the experimental results of structurally similar compounds, such as 4-chloro-2-iodo-1-nitrobenzene and 2-bromo-4-iodopyridine, to provide a scientifically grounded projection of its reactivity.[4][5]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[6][7] The predictable regioselectivity of this compound, with the initial coupling occurring at the iodo-position, allows for the synthesis of 5-bromo-4-aryl-2-nitroaniline derivatives. These intermediates can then undergo a second coupling at the bromo-position under more forcing conditions.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Citation
This compound (Expected) Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O804-6~90-95N/A
4-Chloro-2-iodo-1-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O80592[4]
4-BromoanilinePhenylboronic acidPd–poly(AA) hybridK₂CO₃IPA70~2>95[4]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802High[7]

The expected high yield and relatively short reaction time for this compound are based on the high reactivity of the C-I bond, which is further activated by the electron-withdrawing nitro group. The conditions are analogous to those successfully employed for similar iodo-substituted nitroaromatics.[4]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable precursors in organic synthesis.[8] Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound is expected to proceed with high regioselectivity at the iodo-position.

Table 2: Comparative Performance in Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Citation
This compound (Expected) PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF502-4~90-95N/A
2-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄, CuIEt₃NDMFRT-High[5]
4-NitrobromobenzenePhenylacetyleneCatalyst 1/2Et₃NDMF801.5-290-95[9]
5-BromoindolePhenylacetylenePd/C, CuIK₂CO₃H₂O80--[10]

The mild conditions and high expected yield for this compound are consistent with the high reactivity of aryl iodides in Sonogashira couplings.[5] The use of a copper(I) co-catalyst is standard for this reaction.[8]

Catalytic Cycle for Sonogashira Coupling

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Cu-I Cu-I Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-I(L2) Cu-C≡CR->Cu-I H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Heck Reaction: Vinylation of the Aromatic Ring

The Heck reaction enables the formation of a carbon-carbon bond between an aryl halide and an alkene, leading to vinylated aromatic compounds. Again, the preferential reaction at the C-I bond of this compound is anticipated.

Table 3: Comparative Performance in Heck Reaction

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Citation
This compound (Expected) StyrenePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Et₃NDMF904-6~85-90N/A
4-Chloro-2-iodo-1-nitrobenzeneStyrenePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Et₃NDMF90488[4]
5-BromoindoleStyreneNa₂PdCl₄ (5 mol%), SPhos (15 mol%)Na₂CO₃MeCN/H₂O150 (MW)0.25>95[1]
IodobenzeneMethyl acrylateSupported Pd catalystsEt₃N/Na₂CO₃NMP--High

The expected performance of this compound in the Heck reaction is comparable to that of similar iodo-substituted nitroaromatics, which are known to be excellent substrates for this transformation.[4] The choice of a phosphine ligand, such as tri(o-tolyl)phosphine, is often crucial for achieving high yields.

Catalytic Cycle for Heck Reaction

Heck Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Olefin Complex Olefin Complex Ar-Pd(II)-I(L2)->Olefin Complex Olefin Coordination Sigma-Alkyl Pd(II) Complex Sigma-Alkyl Pd(II) Complex Olefin Complex->Sigma-Alkyl Pd(II) Complex Migratory Insertion Hydrido-Pd(II) Complex Hydrido-Pd(II) Complex Sigma-Alkyl Pd(II) Complex->Hydrido-Pd(II) Complex β-Hydride Elimination Ar-Vinyl Ar-Vinyl Sigma-Alkyl Pd(II) Complex->Ar-Vinyl Hydrido-Pd(II) Complex->Pd(0)L2 Reductive Elimination (Base)

Caption: The catalytic cycle of the Heck reaction.

Experimental Protocols

The following protocols are provided as a general guide and starting point for the regioselective cross-coupling reactions of this compound. Optimization may be necessary depending on the specific coupling partner and desired scale.

General Experimental Workflow

Workflow A 1. Reaction Setup - Oven-dried glassware - Add aryl halide, coupling partner, base, and catalyst/ligand B 2. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x) A->B C 3. Solvent Addition - Add degassed solvent via syringe B->C D 4. Reaction - Stir at specified temperature - Monitor by TLC/LC-MS C->D E 5. Workup - Cool to RT - Dilute with organic solvent - Aqueous washes (water, brine) D->E F 6. Purification - Dry organic layer (Na₂SO₄/MgSO₄) - Concentrate in vacuo - Column chromatography E->F

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the Iodo-Position

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.02 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with argon three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.

  • Add degassed toluene and water via syringe.

  • Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: Regioselective Sonogashira Coupling at the Iodo-Position

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous, degassed THF (10 mL)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at 50 °C and monitor by TLC.

  • After completion, cool the mixture, dilute with diethyl ether, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.[2]

Protocol 3: Regioselective Heck Reaction at the Iodo-Position

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., Styrene) (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • In a sealable reaction tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous DMF, triethylamine, and the alkene.

  • Degas the mixture with a stream of argon for 15 minutes.

  • Seal the tube and heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.[4]

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex aromatic compounds. Its differentiated halogen reactivity allows for predictable and regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This guide provides a framework for understanding and utilizing this reagent, offering comparative performance insights and robust experimental protocols. By leveraging the principles of orthogonal reactivity, researchers can unlock the full synthetic potential of this compound in the pursuit of novel molecules for drug discovery and materials science.

References

  • ResearchGate. (n.d.). Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. [Link]

  • Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different.... [Link]

  • PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-4-iodo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. 5-Bromo-4-iodo-2-nitroaniline, a halogenated nitroaromatic compound, presents a significant hazard profile that necessitates meticulous handling protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) to ensure your safety and the integrity of your research. The protocols described herein are designed as a self-validating system, where understanding the causality behind each step reinforces its critical importance.

Foundational Safety: Understanding the Hazard Profile

The primary routes of exposure for a powdered solid like this are inhalation of dust, direct skin contact, and eye contact.[1][2] The anticipated hazards, based on analogous compounds, are summarized below.

Hazard ClassificationDescriptionPotential Health EffectsSource Analogue(s)
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or if inhaled.Can cause immediate adverse health effects, potentially severe, upon a single exposure.[3][4][5][6]
Skin Corrosion/Irritation Causes skin irritation.Redness, inflammation, or pain upon contact with skin.[1][3][4]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.Can result in significant injury to the eye, potentially irreversible.[1][3][4]
Respiratory Tract Irritation May cause respiratory irritation.Coughing, shortness of breath, and irritation of the nasal passages upon inhalation.[1][3][4]
Skin Sensitization May cause an allergic skin reaction.Development of an allergic response after repeated contact.[1]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.Long-term exposure could lead to damage to specific organs, such as the liver.[2][6]
Hazardous to the Aquatic Environment Very toxic to aquatic life with long-lasting effects.Release into the environment can cause significant harm to ecosystems.[1][3]

This multi-faceted hazard profile dictates that our PPE strategy must provide a comprehensive barrier against inhalation, dermal, and ocular exposure.

The Core Directive: A Multi-Layered PPE & Engineering Control Strategy

Effective protection is not about a single piece of equipment but an integrated system of engineering controls and personal barriers.

Primary Line of Defense: Engineering Controls

Before any personal equipment is worn, the environment itself must be controlled.

  • Certified Chemical Fume Hood: All handling of this compound powder—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood.[2] This is non-negotiable. The fume hood's constant airflow is essential to prevent the inhalation of fine dust particles and any potential vapors.[7]

Essential Personal Protective Equipment

The following PPE is mandatory when handling this compound. The rationale behind each selection is critical to understanding and ensuring compliance.

  • Respiratory Protection:

    • Why: The high acute toxicity via inhalation is a primary concern.[6] Fine powders can easily become airborne and bypass lesser forms of protection.

    • Specification: When working with the solid powder, a NIOSH-approved respirator is required. An N95 is the minimum, but for weighing or operations that may generate significant dust, a full-face respirator with P100 (or N100) cartridges offers superior protection for both the respiratory system and the face.[6] Always ensure your respirator has been properly fit-tested as required by OSHA 1910.134.[8]

  • Eye and Face Protection:

    • Why: The compound is classified as causing serious eye damage.[3] A splash or airborne particle could have severe consequences.

    • Specification: Tight-sealing safety goggles are mandatory to protect against dust and splashes from all angles.[3] A face shield, worn in conjunction with goggles, is required when there is a significant risk of splashing, such as during the transfer of solutions or cleanup of spills.[8]

  • Hand Protection:

    • Why: The compound is toxic upon skin contact and is a known skin irritant.[4][5] Gloves are the primary barrier to prevent dermal absorption.

    • Specification: Nitrile gloves are the standard for incidental contact. Given the acute toxicity, double-gloving is strongly recommended .[2] This provides an additional layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical is suspected.[2]

  • Body Protection:

    • Why: To prevent contamination of personal clothing and protect the skin on arms and the torso.

    • Specification: A buttoned-up, long-sleeved laboratory coat is required. For operations with a higher risk of spills or splashes, a chemically resistant apron or a full protective suit should be worn over the lab coat.[1][6][8] All protective clothing should be clean and put on before work begins.[8] Do not wear contaminated clothing home.[8]

Operational Plan: Step-by-Step PPE Protocol

Properly using PPE is as important as selecting it. Follow this sequence to minimize the risk of exposure and cross-contamination.

Donning (Putting On) PPE
  • Preparation: Ensure long hair is tied back. Remove all personal items like watches or rings.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Suit: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator: Don your fit-tested respirator. Perform a positive and negative pressure seal check.

  • Goggles & Face Shield: Put on your tight-fitting goggles, followed by the face shield if required.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing (Taking Off) PPE

This process is designed to contain contamination.

  • Outer Gloves: Remove the outer, most contaminated gloves first. Peel them off without touching the outside with your bare skin, and dispose of them in the designated hazardous waste container.

  • Lab Coat/Suit: Unbutton the lab coat and remove it by rolling it outwards, keeping the contaminated exterior away from your body. Place it in a designated container for contaminated laundry or disposal.

  • Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water. [1][3] This is a critical final step.

Emergency & Disposal Plan

Spill Management

In the event of a spill, a clear and immediate response is crucial. All personnel in the area should be alerted.[1]

Spill_Response Start Spill Detected Alert Alert Personnel & Evacuate Area Start->Alert IMMEDIATE Assess Assess Spill Size & Risk Alert->Assess PPE Don Full Emergency PPE Assess->PPE Proceed if safe Contain Contain Spill (Use Dry Absorbent) PPE->Contain Cleanup Clean Up Spill (Avoid Dust Generation) Contain->Cleanup Package Package Waste in Sealed, Labeled Container Cleanup->Package Decon Decontaminate Area & Equipment Package->Decon End Dispose of Waste as Hazardous Decon->End

Caption: Workflow for responding to a solid chemical spill.

For any spill, avoid generating dust.[1] Use a dry clean-up procedure, such as gently covering with an inert absorbent material and then carefully sweeping it into a designated, sealed container for hazardous waste disposal.[1]

Disposal of Contaminated PPE and Chemical Waste

All materials that come into contact with this compound are considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, wipes, absorbent pads, and any residual chemical. It must be placed in a clearly labeled, sealed hazardous waste container.[1]

  • Empty Containers: Even empty containers may retain hazardous residue and should be treated as chemical waste.[1]

  • Disposal Protocol: All waste must be disposed of through an approved waste disposal plant or a licensed chemical destruction facility.[3][7] Do not dispose of this chemical or its contaminated materials in standard trash or down the drain.[1][5] Its high aquatic toxicity makes environmental release a serious issue.[1][3]

By adhering to this comprehensive guide, you build a robust culture of safety that protects you, your colleagues, and your research. Trust in these protocols is built on understanding the clear line of logic from hazard identification to the implementation of specific, validated controls.

References

  • Apollo Scientific. 5-Bromo-2-nitroaniline Safety Data Sheet.

  • Fisher Scientific. 4-Bromo-2-iodoaniline Safety Data Sheet.

  • Sigma-Aldrich. Safety Data Sheet. (Note: While the specific chemical is not named on the landing page, the document properties indicate it pertains to a hazardous chemical with similar classifications).

  • Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline.

  • ECHEMI. 5-Bromo-4-methyl-2-nitroaniline SDS.

  • New Jersey Department of Health. p-NITROANILINE HAZARD SUMMARY.

  • Thermo Fisher Scientific. 4-Bromo-2-nitroaniline Safety Data Sheet.

  • International Labour Organization. (2011). Nitrocompounds, Aliphatic - ILO Encyclopaedia of Occupational Health and Safety.

  • Carl ROTH. 4-Nitroaniline - Safety Data Sheet.

  • Sigma-Aldrich. (2014). 4-Nitroaniline - Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.